molecular formula C10H20N2O2 B1598111 (4-sec-Butyl-piperazin-1-yl)-acetic acid CAS No. 722491-34-1

(4-sec-Butyl-piperazin-1-yl)-acetic acid

Cat. No.: B1598111
CAS No.: 722491-34-1
M. Wt: 200.28 g/mol
InChI Key: WYBLDIHNGVQSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound (4-sec-Butyl-piperazin-1-yl)-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-sec-Butyl-piperazin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-sec-Butyl-piperazin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-butan-2-ylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-9(2)12-6-4-11(5-7-12)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBLDIHNGVQSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373835
Record name (4-sec-Butyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722491-34-1
Record name 4-(1-Methylpropyl)-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=722491-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-sec-Butyl-piperazin-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 722491-34-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-sec-Butyl-piperazin-1-yl)-acetic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets. This technical guide provides a comprehensive overview of (4-sec-Butyl-piperazin-1-yl)-acetic acid, detailing its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, and a discussion of its potential applications in the broader context of drug development. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to provide a robust resource for researchers.

Chemical Identity and Physicochemical Properties

(4-sec-Butyl-piperazin-1-yl)-acetic acid, a disubstituted piperazine, possesses a unique combination of a hydrophilic acetic acid moiety and a moderately lipophilic sec-butyl group. This structural arrangement is anticipated to influence its solubility, membrane permeability, and interactions with biological macromolecules.

Compound Identification
IdentifierValue
IUPAC Name 2-(4-sec-butylpiperazin-1-yl)acetic acid
CAS Number 722491-34-1
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Canonical SMILES CCC(C)N1CCN(CC1)CC(=O)O
Hydrochloride CAS Not specified, but a hydrochloride form is known to exist.
Physicochemical Characteristics
PropertyPredicted Value/InformationRationale/Reference Analogue
Melting Point Solid at room temperature. Likely a crystalline solid.Piperazine and its simple derivatives are typically solids.
Boiling Point > 300 °C (decomposes)High boiling points are characteristic of zwitterionic compounds.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of the carboxylic acid and piperazine nitrogens enhances polarity.
pKa Two pKa values are expected: one for the carboxylic acid (around 2-4) and one for the tertiary amine (around 8-9).Based on typical values for carboxylic acids and tertiary amines in similar structures.
logP Low to moderate.The sec-butyl group adds lipophilicity, while the acetic acid and piperazine ring contribute to hydrophilicity.

Synthesis and Chemical Reactivity

A robust synthetic route to (4-sec-Butyl-piperazin-1-yl)-acetic acid can be designed based on well-established methodologies for the functionalization of piperazine. The proposed pathway involves a two-step sequence: N-alkylation of a suitable piperazine precursor to introduce the sec-butyl group, followed by N-alkylation with an acetic acid synthon and subsequent deprotection.

Proposed Synthetic Workflow

The synthesis of the target compound can be logically approached through the preparation of the key intermediate, 1-sec-butylpiperazine, followed by the introduction of the acetic acid moiety.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-sec-butylpiperazine cluster_step2 Step 2: Synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine Boc₂O Sec_Butyl_Boc_Piperazine 1-Boc-4-sec-butylpiperazine Boc_Piperazine->Sec_Butyl_Boc_Piperazine 2-Bromobutane, Base Sec_Butyl_Piperazine 1-sec-butylpiperazine Sec_Butyl_Boc_Piperazine->Sec_Butyl_Piperazine Acid (e.g., TFA, HCl) Starting_Material 1-sec-butylpiperazine Ester_Intermediate Ethyl (4-sec-butyl-piperazin-1-yl)-acetate Starting_Material->Ester_Intermediate Ethyl bromoacetate, Base Final_Product (4-sec-Butyl-piperazin-1-yl)-acetic acid Ester_Intermediate->Final_Product Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed two-stage synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Step-by-Step Experimental Protocols

Step 1a: Synthesis of 1-Boc-piperazine

  • Rationale: Mono-protection of piperazine is crucial to prevent dialkylation in the subsequent step. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

  • Protocol:

    • Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of water and DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove unreacted piperazine and salts.

    • Purify the product by column chromatography on silica gel to yield 1-Boc-piperazine.

Step 1b: Synthesis of 1-Boc-4-sec-butylpiperazine

  • Rationale: N-alkylation of the unprotected secondary amine of 1-Boc-piperazine with a sec-butyl halide introduces the desired alkyl group. The choice of a suitable base is important to deprotonate the piperazine nitrogen without affecting the Boc-protecting group.

  • Protocol:

    • Dissolve 1-Boc-piperazine (1.0 eq) in an aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

    • Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2-3 eq).

    • Add 2-bromobutane (1.1-1.5 eq) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic base, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-Boc-4-sec-butylpiperazine.

Step 1c: Deprotection to yield 1-sec-butylpiperazine

  • Rationale: The Boc group is readily cleaved under acidic conditions to yield the free secondary amine, which is the precursor for the next step.

  • Protocol:

    • Dissolve 1-Boc-4-sec-butylpiperazine in a suitable solvent like DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

    • Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free amine.

Step 2a: Synthesis of Ethyl (4-sec-butyl-piperazin-1-yl)-acetate

  • Rationale: The acetic acid moiety is introduced by alkylating the secondary amine of 1-sec-butylpiperazine with an ester of a haloacetic acid. The ethyl ester is a common choice as it is readily hydrolyzed.

  • Protocol:

    • Dissolve 1-sec-butylpiperazine (1.0 eq) in a solvent such as acetonitrile or DMF.

    • Add a base like potassium carbonate (2-3 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Work up the reaction as described in Step 1b and purify by column chromatography.

Step 2b: Hydrolysis to (4-sec-Butyl-piperazin-1-yl)-acetic acid

  • Rationale: Saponification of the ethyl ester with a strong base will yield the desired carboxylic acid.

  • Protocol:

    • Dissolve the ethyl ester intermediate in a mixture of a water-miscible solvent like methanol or ethanol and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction at room temperature until the hydrolysis is complete.

    • Neutralize the reaction mixture with a suitable acid (e.g., 1N HCl) to the isoelectric point of the amino acid to precipitate the product.

    • The product can be isolated by filtration or extraction.

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The incorporation of a sec-butyl group and an acetic acid side chain onto the piperazine core of the title compound suggests several potential areas of application.

  • Scaffold for Library Synthesis: (4-sec-Butyl-piperazin-1-yl)-acetic acid can serve as a versatile building block for the synthesis of compound libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the tertiary amine of the piperazine ring can be further functionalized or serve as a key basic center for receptor binding.

  • Modulation of Physicochemical Properties: The balance of lipophilicity from the sec-butyl group and hydrophilicity from the acetic acid moiety can be exploited to fine-tune the pharmacokinetic properties of a lead compound, such as solubility, permeability, and metabolic stability.

  • Interaction with Biological Targets: Piperazine derivatives are known to interact with a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific substitution pattern of the title compound may confer affinity and selectivity for particular targets. For instance, many antipsychotic and antidepressant drugs feature a piperazine core.[2]

Safety and Toxicology

No specific toxicological data for (4-sec-Butyl-piperazin-1-yl)-acetic acid is available. However, information on related piperazine derivatives can provide some general guidance. Piperazine itself can cause adverse effects at high doses.[3] N-alkyl piperazines have been studied for their stimulant and psychoactive effects, and some have shown potential for toxicity, including cardiac symptoms and seizures at high doses.[1]

As a general precaution when handling this and other novel chemical entities, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood. A comprehensive safety assessment should be conducted before any large-scale synthesis or in vivo studies.

Conclusion

(4-sec-Butyl-piperazin-1-yl)-acetic acid represents a valuable, yet underexplored, chemical entity for drug discovery and development. This technical guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications. While a lack of specific experimental data necessitates reliance on established chemical principles and data from analogous compounds, the information presented herein serves as a solid foundation for researchers interested in synthesizing and utilizing this compound in their research endeavors. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activity are warranted to fully unlock the potential of this interesting piperazine derivative.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved January 26, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 26, 2026, from [Link]

  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–436. [Link]

  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • European Chemicals Agency. (2019). Piperazine: Human health tier II assessment. Retrieved January 26, 2026, from [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Google Patents. (n.d.). US5286728A - Amino-substituted piperazine derivatives.
  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

Sources

An In-Depth Technical Guide to 2-(4-butan-2-ylpiperazin-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid, a substituted piperazine derivative with potential applications in drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, this document extrapolates from well-established chemical principles and data on analogous structures to present its predicted properties, a robust synthetic route, detailed analytical methodologies, and a discussion of its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of properties.[2] The nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1][3] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets.[3]

Numerous approved drugs across various therapeutic areas, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), feature the piperazine core.[4] The introduction of alkyl and aryl substituents on the piperazine nitrogens has led to the discovery of compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[4][5]

This guide focuses on 2-(4-butan-2-ylpiperazin-1-yl)acetic acid, a molecule that combines the versatile piperazine scaffold with a chiral sec-butyl group and an acetic acid moiety. The sec-butyl group introduces a specific stereochemical and lipophilic character, while the acetic acid group provides a handle for further chemical modification or can act as a pharmacophoric element itself.

Predicted Physicochemical and Structural Properties

Based on the constituent functional groups and data from analogous compounds, the following properties are predicted for 2-(4-butan-2-ylpiperazin-1-yl)acetic acid.

PropertyPredicted Value/InformationRationale/Source Analogy
Molecular Formula C10H20N2O2Based on structural components.
Molecular Weight 200.28 g/mol Calculated from the molecular formula.
IUPAC Name 2-(4-(butan-2-yl)piperazin-1-yl)acetic acidStandard nomenclature rules.
SMILES String CCC(C)N1CCN(CC(O)=O)CC1Representation of the chemical structure.
InChI Key (Predicted)A unique identifier would be generated upon synthesis and registration.
Appearance White to off-white solidTypical for similar piperazine derivatives.[2]
Solubility Soluble in water and polar organic solvents (e.g., methanol, DMSO).The presence of the carboxylic acid and the piperazine nitrogens will enhance aqueous solubility, particularly at physiological pH.[1]
pKa Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the tertiary amine (around 8-10).Based on the pKa of acetic acid and protonated tertiary amines.

Synthesis of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid

The synthesis of the target compound can be achieved through a two-step process, beginning with the N-alkylation of a protected piperazine, followed by the introduction of the acetic acid moiety and subsequent deprotection. A more direct approach involves the N-alkylation of piperazine followed by reaction with a haloacetic acid derivative. The latter is presented here for its efficiency.

Synthetic Strategy

The proposed synthesis involves a two-step sequence starting from commercially available piperazine. The first step is the mono-N-alkylation of piperazine with 2-bromobutane to introduce the sec-butyl group. The second step is the N-alkylation of the remaining secondary amine with an acetic acid equivalent, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Workflow Piperazine Piperazine Step1 Step 1: Mono-N-Alkylation Piperazine->Step1 Two_Bromobutane 2-Bromobutane Two_Bromobutane->Step1 Intermediate 1-(butan-2-yl)piperazine Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Step2 Ester_Intermediate Ethyl 2-(4-(butan-2-yl)piperazin-1-yl)acetate Step2->Ester_Intermediate Step3 Step 3: Hydrolysis Ester_Intermediate->Step3 Final_Product 2-(4-butan-2-yl)piperazin-1-yl)acetic acid Step3->Final_Product

Figure 1: Proposed synthetic workflow for 2-(4-butan-2-ylpiperazin-1-yl)acetic acid.
Detailed Experimental Protocol

Step 1: Synthesis of 1-(butan-2-yl)piperazine

This procedure is based on established methods for the N-alkylation of piperazines.[3][6]

  • Materials:

    • Piperazine (1.0 equiv.)

    • 2-Bromobutane (1.0-1.2 equiv.)[7]

    • Potassium carbonate (K₂CO₃) (2.0 equiv.)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of piperazine in acetonitrile, add potassium carbonate at room temperature.

    • Add 2-bromobutane dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 1-(butan-2-yl)piperazine. The use of a large excess of piperazine can favor mono-alkylation.

Step 2: Synthesis of Ethyl 2-(4-(butan-2-yl)piperazin-1-yl)acetate

This step utilizes the nucleophilicity of the remaining secondary amine on the piperazine ring.

  • Materials:

    • 1-(butan-2-yl)piperazine (1.0 equiv.)

    • Ethyl bromoacetate (1.0-1.1 equiv.)

    • Potassium carbonate (K₂CO₃) (1.5 equiv.)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve 1-(butan-2-yl)piperazine in acetonitrile and add potassium carbonate.

    • Add ethyl bromoacetate dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • The residue can be purified by column chromatography to afford the ester intermediate.

Step 3: Hydrolysis to 2-(4-butan-2-ylpiperazin-1-yl)acetic acid

The final step is the saponification of the ethyl ester.

  • Materials:

    • Ethyl 2-(4-(butan-2-yl)piperazin-1-yl)acetate (1.0 equiv.)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv.)

    • Tetrahydrofuran (THF) and Water (co-solvent)

  • Procedure:

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 6-7.

    • The product can be extracted with a suitable organic solvent (e.g., dichloromethane) or, if it precipitates, collected by filtration.

    • Further purification can be achieved by recrystallization.

Structural Elucidation and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the final product.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a triplet and a quartet for the ethyl moiety, and a doublet for the methyl group), the piperazine ring protons (typically broad multiplets in the 2.5-3.5 ppm region), and a singlet for the methylene protons of the acetic acid group.[8][9] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the sec-butyl group, the piperazine ring carbons (typically in the 40-60 ppm range), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).[8][10]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

    • The fragmentation pattern in the mass spectrum will likely show characteristic losses of the sec-butyl group and the acetic acid moiety, which can aid in structural confirmation.[11]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.[1]

    • A strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[1]

    • C-H stretching vibrations for the alkyl groups will be observed in the 2800-3000 cm⁻¹ region.

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the final compound.[2][11]

    • A mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is recommended.

    • Detection can be achieved using a UV detector (if the molecule has a chromophore, though unlikely to be strong in this case) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).[2][11]

Analytical_Workflow Synthesized_Product Synthesized Product Purification Purification (Column Chromatography/Recrystallization) Synthesized_Product->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR HPLC HPLC (Purity Assessment) Purity_Analysis->HPLC

Figure 2: General analytical workflow for the characterization of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activity of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid has not been reported, the structural motifs present suggest several avenues for investigation in drug discovery.

  • GPCR Antagonism: N-alkyl piperazine derivatives have been explored as antagonists for G-protein coupled receptors (GPCRs), such as the CXCR4 receptor.[12] The CXCR4/CXCL12 signaling pathway is implicated in cancer metastasis and inflammation, making its antagonists potential therapeutic agents.[12] The sec-butyl group on the piperazine nitrogen could confer a specific binding affinity and selectivity for certain GPCRs.

  • Antimicrobial Activity: Piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][5] The lipophilicity introduced by the sec-butyl group may enhance the ability of the molecule to penetrate microbial cell membranes.

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a key component of many CNS-active drugs.[4] The overall physicochemical properties of the target molecule would determine its ability to cross the blood-brain barrier and potentially exert effects on neurotransmitter systems.

The acetic acid moiety provides a versatile point for further chemical elaboration. It can be converted to an amide, ester, or other functional groups to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 2-(4-butan-2-ylpiperazin-1-yl)acetic acid. By leveraging the extensive knowledge base surrounding the synthesis and properties of piperazine derivatives, a robust framework for the preparation, characterization, and potential application of this novel compound is presented. The proposed synthetic route is based on well-established and reliable chemical transformations. The analytical methodologies described will ensure the unambiguous identification and purity assessment of the synthesized molecule. The discussion of potential biological activities highlights promising areas for future research and underscores the continued importance of the piperazine scaffold in the quest for new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed Central. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Safe Handling of (4-sec-Butyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Presumed Physicochemical Properties

(4-sec-Butyl-piperazin-1-yl)-acetic acid belongs to the chemical class of N-substituted piperazine-acetic acids. The core structure consists of a piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. One nitrogen atom is substituted with a sec-butyl group, and the other with an acetic acid moiety. The presence of the basic piperazine ring and the acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH.

Table 1: Presumed Physicochemical Properties of (4-sec-Butyl-piperazin-1-yl)-acetic acid

PropertyPresumed Value/InformationRationale
Molecular FormulaC10H20N2O2Deduced from the chemical name.
Molecular Weight~200.28 g/mol Calculated from the molecular formula.
AppearanceLikely a solid at room temperature.Based on similar piperazine acetic acid derivatives.[1]
SolubilityExpected to have some solubility in water and polar organic solvents.The presence of polar functional groups (carboxylic acid, amines) suggests potential for hydrogen bonding.
pKaMultiple pKa values are expected due to the presence of two amine groups and a carboxylic acid.The basicity of the piperazine nitrogens and the acidity of the carboxylic acid will dictate the ionization state at different pH values.[2]

Section 2: Hazard Identification and Classification (Presumed)

A definitive GHS classification for (4-sec-Butyl-piperazin-1-yl)-acetic acid is not available. However, based on the known hazards of piperazine and its derivatives, a precautionary GHS classification should be assumed. Piperazine itself is classified as a corrosive and a sensitizer, with potential reproductive toxicity.[3][4] Other piperazine-acetic acid derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation or damage.[5][6]

Table 2: Summary of GHS Hazard Statements for Structurally Related Piperazine Compounds

CompoundGHS Hazard StatementsSource
PiperazineH314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child.[4]
Piperazin-1-yl-acetic acidH302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[5]
(4-Acetylpiperazin-1-yl)acetic acidH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation.[6]
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acidH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[7]

Based on this data, it is prudent to assume that (4-sec-Butyl-piperazin-1-yl)-acetic acid may be:

  • Harmful by ingestion, skin contact, and inhalation.

  • A skin and eye irritant , and potentially corrosive.

  • A potential respiratory and skin sensitizer .

  • A suspected reproductive toxin .

Section 3: Safe Handling and Storage Protocols

Given the presumed hazards, a stringent set of handling and storage protocols must be implemented. The primary goal is to prevent any direct contact with the compound and to avoid the generation of dusts or aerosols.

Engineering Controls

All manipulations of solid (4-sec-Butyl-piperazin-1-yl)-acetic acid and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a face velocity appropriate for handling potent compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.

  • Skin Protection:

    • Gloves: Double gloving with nitrile gloves is recommended. The outer gloves should be changed immediately upon contamination.

    • Lab Coat: A clean, buttoned lab coat must be worn.

    • Additional Protection: For larger quantities, a chemically resistant apron and sleeves should be considered.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Section 4: Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling potent chemical compounds like (4-sec-Butyl-piperazin-1-yl)-acetic acid in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for Potent Compounds cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Compound & Reagents RiskAssessment->GatherMaterials DonPPE Don PPE GatherMaterials->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment Decontaminate Decontaminate Glassware & Surfaces ConductExperiment->Decontaminate DisposeWaste Dispose of Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: A logical workflow for the safe handling of potent chemical compounds.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Decontaminate the spill area with an appropriate solvent followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent entry into the area.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up the spill.

Section 6: Inferred Toxicological Information

The toxicological profile of (4-sec-Butyl-piperazin-1-yl)-acetic acid has not been established. The following information is inferred from data on piperazine and its derivatives.

  • Acute Toxicity: Piperazine has low acute oral toxicity in animal studies.[3] However, some piperazine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Skin and Eye Irritation/Corrosion: Piperazine is a strong base and is corrosive to the skin and eyes.[3][8] Piperazine-acetic acid derivatives can also cause skin and eye irritation or serious eye damage.[6]

  • Sensitization: Piperazine is a known skin and respiratory sensitizer.[4]

  • Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[3][4]

  • Neurotoxicity: There have been reports of neurotoxicity associated with piperazine, possibly through antagonism of GABA receptors.

Section 7: Disposal Considerations

All waste containing (4-sec-Butyl-piperazin-1-yl)-acetic acid should be considered hazardous.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Piperazine: Human health tier II assessment. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Wikipedia. (2023). Piperazine. [Link]

  • PubMed. (2013). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • PubMed Central. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • PubChem. (n.d.). Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. [Link]

  • ACS Publications. (2014). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]

  • ResearchGate. (2004). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • The Good Scents Company. (n.d.). sec-butyl acetate. [Link]

  • PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of (4-sec-Butyl-piperazin-1-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and its Spectroscopic Implications

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a disubstituted piperazine derivative. The key structural features that will govern its spectroscopic signature are:

  • The Piperazine Ring: A six-membered heterocyclic amine with two nitrogen atoms. The protons on this ring will exist in a specific chemical environment, and their signals will be influenced by the nature of the substituents.

  • The sec-Butyl Group: An alkyl substituent on one of the piperazine nitrogens. This group contains a chiral center, which can lead to diastereotopic protons and more complex NMR spectra.

  • The Acetic Acid Moiety: A carboxymethyl group attached to the other piperazine nitrogen. This introduces a carboxylic acid functional group, which has distinct spectroscopic characteristics, particularly in infrared spectroscopy.

The presence of these distinct functional groups allows for a multi-faceted analytical approach, where each spectroscopic technique provides complementary information to elucidate and confirm the molecular structure.

Figure 1: 2D structure of (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons in a molecule. The predicted ¹H NMR spectrum of (4-sec-Butyl-piperazin-1-yl)-acetic acid would exhibit distinct signals for each proton environment.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH10.0 - 12.0broad singlet1HChemical shift is concentration and solvent dependent.
Piperazine ring (-CH₂-)2.4 - 3.2multiplet8HComplex multiplet due to coupling between adjacent protons.
-CH₂-COOH3.1 - 3.3singlet2H
-CH- (sec-butyl)2.5 - 2.8multiplet1H
-CH₂- (sec-butyl)1.3 - 1.6multiplet2HDiastereotopic protons due to the adjacent chiral center.
-CH₃ (sec-butyl, terminal)0.8 - 1.0triplet3H
-CH₃ (sec-butyl, secondary)0.9 - 1.1doublet3H
Experimental Protocol: ¹H NMR Spectroscopy

G start Start dissolve Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer shim Place the NMR tube in the spectrometer and shim the magnetic field transfer->shim acquire Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 400 MHz, 16 scans) shim->acquire process Process the raw data (Fourier transform, phase correction, baseline correction) acquire->process analyze Analyze the spectrum: determine chemical shifts, integration, and coupling constants process->analyze end End analyze->end

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
-COOH170 - 180
Piperazine ring (-CH₂-)50 - 60Two distinct signals are expected for the carbons adjacent to the different nitrogen substituents.
-CH₂-COOH55 - 65
-CH- (sec-butyl)60 - 70
-CH₂- (sec-butyl)25 - 35
-CH₃ (sec-butyl, terminal)10 - 15
-CH₃ (sec-butyl, secondary)15 - 25
Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For (4-sec-Butyl-piperazin-1-yl)-acetic acid, the expected molecular weight is 200.28 g/mol .

Predicted Mass Spectrum
  • Molecular Ion (M⁺): m/z = 200

  • [M+H]⁺ (in case of ESI or CI): m/z = 201

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH): m/z = 155

    • Loss of the sec-butyl group (-C₄H₉): m/z = 143

    • Fragmentation of the piperazine ring, leading to various smaller fragments.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

G start Start prepare Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) start->prepare infuse Infuse the solution into the ESI source of the mass spectrometer prepare->infuse acquire Acquire the mass spectrum in positive or negative ion mode infuse->acquire analyze Analyze the spectrum to identify the molecular ion and characteristic fragment ions acquire->analyze end End analyze->end

Figure 3: Workflow for acquiring an ESI mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data
Functional GroupPredicted Absorption (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad
C-H stretch (alkane)2850 - 3000Medium to Strong
C=O stretch (carboxylic acid)1700 - 1725Strong
C-N stretch (amine)1000 - 1250Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (4-sec-Butyl-piperazin-1-yl)-acetic acid. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently approach the synthesis and characterization of this and structurally similar molecules. The provided protocols offer a standardized framework for obtaining high-quality spectroscopic data. It is crucial to remember that these are predicted values, and experimental results may vary slightly depending on the specific conditions used.

References

  • PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link][1]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476. [Link][2]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. National Center for Biotechnology Information. [Link][3]

  • Singh, P., & Kumar, A. (2015). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link][4]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract The piperazine heterocycle stands as one of the most versatile and chemically tractable scaffolds in modern medicinal chemistry.[1] Comprising a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions, this structure confers a unique combination of conformational flexibility, tunable basicity, and synthetic accessibility that has cemented its status as a "privileged scaffold" in drug discovery.[1][2][3] Its dual-nitrogen architecture allows for systematic functionalization, enabling the fine-tuning of physicochemical properties to optimize ligand-target affinity, selectivity, and pharmacokinetic profiles across a vast range of biological targets.[1] This guide provides an in-depth exploration of the core research applications of piperazine derivatives, synthesizing technical details with field-proven insights. We will examine key synthetic strategies, delve into the mechanistic underpinnings of their activity in major therapeutic areas—including oncology, central nervous system (CNS) disorders, and infectious diseases—and provide validated experimental protocols to empower researchers in their drug development endeavors.

The Piperazine Scaffold: A Privileged Core in Drug Discovery

The utility of the piperazine ring is rooted in its fundamental chemical properties. The dual-nitrogen framework can adopt both chair and boat conformations, which facilitates an optimal fit within diverse enzyme active sites and receptor pockets.[1] Furthermore, these nitrogen atoms act as versatile synthetic handles and can participate in multiple noncovalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for enhancing ligand-target affinity.[1] The ability to readily modify substituents at the N1 and N4 positions allows for precise control over properties like lipophilicity and aqueous solubility, making the piperazine scaffold a remarkable tool for generating vast and diverse chemical libraries for high-throughput screening.[1][2]

Synthetic Strategies for Generating Piperazine Derivative Libraries

The generation of diverse piperazine libraries is enabled by a variety of robust synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, scalability, and efficiency.

Classical N-Substitution and Reductive Amination

One of the most fundamental and widely used methods for creating N,N'-disubstituted piperazines is through nucleophilic substitution. In this classic SN2 pathway, the piperazine nucleus acts as a nucleophile, reacting with electrophiles like alkyl dihalides.[1] This reaction typically proceeds under mild conditions in polar aprotic solvents and often results in high yields.[1] Reductive amination offers another efficient route to introduce a wide array of substituents, further expanding the chemical diversity of the resulting derivatives.[1]

Modern C-H Functionalization

While N-substitution is well-established, functionalization of the carbon atoms of the piperazine ring has historically been less common, with only about 20% of piperazine-based compounds in medicinal chemistry featuring C-H substitution.[3] Modern synthetic methods are addressing this gap. For instance, the use of SnAP (stannous amine protocol) reagents in the presence of a copper catalyst allows for the direct functionalization at the C2 position, enabling the synthesis of α-heteroarylated piperazines.[3] Asymmetric lithiation-substitution techniques have also been developed to produce enantiopure piperazines, a critical consideration for developing selective therapeutic agents.[3]

G cluster_0 Synthetic Workflow for Piperazine Derivatives start Piperazine Core n_sub N-Substitution (e.g., Nucleophilic Substitution, Reductive Amination) start->n_sub Primary Route c_func C-H Functionalization (e.g., Asymmetric Lithiation, Catalytic Methods) start->c_func Advanced Route library Diverse Piperazine Derivative Library n_sub->library c_func->library screening High-Throughput Screening & Biological Assays library->screening lead_opt Lead Optimization screening->lead_opt

Caption: General workflow for the synthesis and development of piperazine derivatives.

Core Therapeutic Applications & Mechanistic Insights

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, anti-infective, and neuroactive agents.[1][3]

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit significant central pharmacological activity, primarily through the modulation of monoamine neurochemical pathways.[4][5] They have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[5] Marketed drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all feature the piperazine core.[4][5] Their mechanism often involves direct interaction with neurotransmitter receptors or inhibition of reuptake mechanisms, altering synaptic concentrations of key monoamines like serotonin and dopamine.[4]

pip Arylpiperazine Derivative receptor Monoamine Receptor (e.g., 5-HT, Dopamine) pip->receptor Binds transporter Reuptake Transporter pip->transporter Inhibits effect Modulation of Neurotransmission receptor->effect transporter->effect synapse Synaptic Cleft outcome Therapeutic Effect (Antidepressant, Anxiolytic) effect->outcome

Caption: Mechanism of piperazine derivatives in CNS disorders.

Oncology

Arylpiperazine derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[6] These compounds have demonstrated cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[6]

Several quinoxalinyl-piperazine derivatives have been identified as potent growth inhibitors of cancer cells.[6] One such compound was shown to be a G2/M-specific cell cycle inhibitor that also inhibits the anti-apoptotic Bcl-2 protein while inducing p21.[6] This dual action of disrupting the cell cycle and promoting apoptosis makes it a compelling candidate for further development.[6] Similarly, novel piperazine derivatives of the natural product vindoline have shown remarkable efficacy. A derivative containing a 4-trifluoromethylphenyl substituent was highly effective against colon cancer, CNS cancer, and melanoma cell lines.[7]

Table 1: Anti-proliferative Activity of Selected Piperazine Derivatives

Derivative Class Cancer Type Cell Line Key Finding Reference
Quinoxalinyl-piperazine Breast, Skin, Pancreas, Cervix Various Dose-dependent inhibition of proliferation; G2/M cell cycle arrest. [6]
Thiazolinylphenyl-piperazine Breast (Triple Negative) MDA-MB231 High cytotoxicity with significant selectivity towards non-transformed cells. [6]
Vindoline-piperazine Colon Cancer KM12 -84.40% growth rate. [7]
Vindoline-piperazine CNS Cancer SF-539, SNB-75 >-80% growth rate. [7]
Vindoline-piperazine Melanoma SK-MEL-5 -98.17% growth rate. [7]

| Vindoline-piperazine | Breast Cancer | MDA-MB-231/ATCC | -86.10% growth rate. |[7] |

The causality behind these findings lies in the ability of the arylpiperazine structure to interact with multiple molecular targets implicated in cancer pathogenesis.[6] The substituted aryl group and the piperazine nitrogen atoms are often critical for binding to target proteins, such as tubulin or kinases, leading to the disruption of essential cellular processes like mitosis.[6]

Infectious Diseases

The piperazine scaffold is a cornerstone in the development of agents to combat a wide array of infectious diseases, from parasitic worms to multidrug-resistant bacteria and viruses.[1][8]

Piperazine derivatives are well-established for the treatment of parasitic diseases, particularly helminthiasis (roundworm infections).[1] The mechanism of action is well-understood: piperazine acts as a GABA-receptor agonist in nematodes.[1] This binding event triggers an influx of chloride ions, leading to hyperpolarization of the parasite's neuronal membranes.[1] The result is flaccid paralysis of the worm, which prevents it from maintaining its position in the host's intestine and leads to its expulsion.[1]

pip Piperazine gaba Nematode GABA Receptor pip->gaba Agonist Binding channel Chloride (Cl-) Channel Opens gaba->channel influx Cl- Influx channel->influx hyper Hyperpolarization of Neuron influx->hyper paralysis Flaccid Paralysis of Parasite hyper->paralysis

Caption: Antiparasitic mechanism of action of piperazine.

Piperazine derivatives display significant activity against both bacterial and fungal pathogens.[1][9] Their efficacy is not due to generic membrane disruption but is instead governed by specific structural substitutions that enhance penetration and target binding.[1] For example, structure-activity relationship (SAR) studies have shown that incorporating lipophilic aryl and thioaryl groups enhances penetration into bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1] The versatility of the scaffold allows for the development of compounds active against multidrug-resistant strains, a critical area of unmet medical need.[8] Many synthesized derivatives have also shown potent activity against fungi such as Candida albicans and various Aspergillus species.[9]

There is a pressing need for small-molecule therapeutics for viral infections, and piperazine derivatives have shown significant promise.[10] Functionalized piperazines have demonstrated activity against noroviruses, the most common cause of acute viral gastroenteritis.[10] More extensively, a series of 2-phenylpiperazine derivatives have been identified as potent inhibitors of double-stranded DNA viruses, specifically human adenovirus (HAdV) and human cytomegalovirus (HCMV).[11]

Several of these compounds were found to significantly inhibit HAdV DNA replication by over 50% at a 50 µM concentration.[11] This suggests the compounds may directly interfere with a protein involved in the replication process or impact the transcription of immediate early genes required for replication.[11]

Table 2: Antiviral Activity of Lead 2-Phenylpiperazine Derivatives Against HAdV5

Compound IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀) Reference
46 2.0 ± 0.2 >100 >50 [11]
59 1.8 ± 0.1 >100 >55.5 [11]
60 10.0 ± 0.9 >100 >10 [11]
63 2.5 ± 0.3 >100 >40 [11]
64 2.0 ± 0.2 >100 >50 [11]

| 65 | 1.9 ± 0.1 | 80.0 ± 5.2 | 42.1 |[11] |

The high selectivity index for most compounds indicates a favorable therapeutic window, where the concentration required to inhibit the virus is much lower than the concentration that causes toxicity to host cells.[11]

Experimental Protocol: Screening Piperazine Derivatives for Antiviral Activity (HAdV Model)

This protocol is a self-validating system for identifying and characterizing piperazine derivatives with activity against human adenovirus, based on established methodologies.[11]

Objective: To determine the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds.

Materials:

  • Cell Line: A549 cells (human lung carcinoma)

  • Virus: Wild-type HAdV5

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin, AlamarBlue cell viability reagent, QIAamp DNA Mini Kit.

  • Test Compounds: Piperazine derivatives dissolved in DMSO to create stock solutions.

Workflow Diagram:

cluster_0 Antiviral Screening Workflow p1 1. Cytotoxicity Assay (CC50) - Plate A549 cells - Add serial dilutions of compound - Incubate 48h - Measure viability (AlamarBlue) p4 4. Data Analysis - Calculate CC50 from viability curve - Calculate IC50 from viral DNA curve - Determine Selectivity Index (SI) p1->p4 Provides CC50 p2 2. Infection & Treatment - Plate A549 cells - Infect with HAdV5 (100 vp/cell) - Incubate 2h - Replace media with compound dilutions p3 3. DNA Quantification (IC50) - Incubate 24h post-infection - Purify total DNA from cell lysate - Perform real-time PCR (qPCR) - Quantify HAdV hexon gene copies p2->p3 p3->p4 Provides IC50

Caption: Experimental workflow for antiviral screening of piperazine derivatives.

Step-by-Step Methodology:

Part 1: Cytotoxicity Assay (CC₅₀ Determination)

  • Seed actively dividing A549 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete DMEM. Include a DMSO-only control.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate the plates for 48 hours at 37°C.

    • Causality Check: This incubation period is chosen to match the duration of the antiviral assay, ensuring that observed antiviral effects are not simply due to cell death.

  • Add AlamarBlue reagent (1/10th of the culture volume) to each well and incubate for an additional 4 hours.

  • Measure fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the DMSO control.

Part 2: Antiviral Assay (IC₅₀ Determination via DNA Replication Inhibition)

  • Seed A549 cells in 24-well plates (150,000 cells/well) and allow them to adhere.

  • Infect the cells with wild-type HAdV5 at a multiplicity of infection (MOI) of 100 virus particles (vp) per cell. Incubate for 2 hours at 37°C to allow for viral entry.

  • After incubation, remove the virus-containing medium and wash the cells once with PBS.

  • Replace the medium with 500 µL of complete DMEM containing serial dilutions of the test compounds or a DMSO control. All conditions should be performed in triplicate.

    • Self-Validation: Running triplicates is essential to ensure the reproducibility of the results and to calculate standard deviation.

  • Incubate the plates for 24 hours at 37°C.

    • Causality Check: Harvesting at 24 hours post-infection ensures that DNA quantification measures the inhibition of the initial round of viral replication, avoiding confounding data from subsequent infection cycles.

  • Lyse the cells and purify the total DNA using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's protocol.

  • Quantify the number of viral genomes using real-time PCR (qPCR) with primers and a probe specific for a conserved viral gene, such as the HAdV hexon gene. A standard curve with known concentrations of a plasmid containing the target gene fragment must be run in parallel to allow for absolute quantification.

  • Normalize the viral DNA copy number to a cellular housekeeping gene (e.g., GAPDH) to control for any differences in cell number or DNA extraction efficiency.

  • Calculate the IC₅₀ value, which is the compound concentration that inhibits viral DNA replication by 50% relative to the DMSO control.

Future Directions: Integrating Computational Chemistry

Conclusion

The piperazine scaffold is a remarkably powerful and enduring tool in medicinal chemistry. Its structural simplicity, synthetic versatility, and ability to interact with a multitude of biological targets have led to its incorporation in numerous clinically successful drugs. The ongoing research across oncology, neuropharmacology, and infectious diseases continues to uncover novel derivatives with high potency and selectivity. By combining advanced synthetic strategies with robust biological validation and increasingly sophisticated computational models, the full therapeutic potential of piperazine derivatives is yet to be realized, promising a continued pipeline of innovative treatments for some of the world's most challenging diseases.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source Not Available]
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Sánchez Céspedes, J., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. WO2017144624A1.
  • de Faria, D. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-18. [Link]

  • De, C., & Sibi, M. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. [Link]

  • de Faria, D. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Kandil, S., et al. (2013). Inhibition of Noroviruses by Piperazine Derivatives. Antiviral Chemistry and Chemotherapy, 23(4), 161-167. [Link]

  • Iacopetta, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(13), 5220. [Link]

  • Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(21), 7381. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

  • Prazosin Hydrochloride. Granules India. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]

  • Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine. [Link]

  • Kumar, A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-71. [Link]

Sources

Substituted Piperazine-1-yl-acetic Acids: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] When functionalized with an acetic acid moiety at the N1 position, the resulting piperazine-1-yl-acetic acid scaffold offers a unique combination of physicochemical properties and synthetic tractability, making it a highly attractive template for drug development. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core synthetic methodologies, diverse pharmacological applications, and critical structure-activity relationships (SAR) that define this chemical class. We will explore detailed experimental protocols and the causal reasoning behind strategic scientific decisions, grounding all claims in authoritative literature to ensure scientific integrity.

The Piperazine-1-yl-acetic Acid Scaffold: A Union of Versatility and Function

The Significance of the Piperazine Core

The prevalence of the piperazine heterocycle in approved drugs is not coincidental.[2][3] Its two nitrogen atoms, positioned at opposite ends of a six-membered ring, offer several key advantages.[2][4] Primarily, they provide basic centers that can be protonated at physiological pH, significantly enhancing aqueous solubility—a critical parameter for drug absorption and distribution.[2] Furthermore, the piperazine ring acts as a conformationally constrained yet flexible linker, capable of orienting pharmacophoric groups in precise three-dimensional arrangements to optimize interactions with biological targets.[2][5] Its synthetic accessibility and the differential reactivity of its two nitrogen atoms allow for the straightforward introduction of molecular diversity.[2][6]

The Acetic Acid Moiety: A Critical Pharmacophoric Element

The addition of an acetic acid group to the N1 position introduces a crucial acidic functional group. This carboxylic acid can engage in potent ionic interactions, hydrogen bonds, or salt bridges with positively charged residues (e.g., arginine, lysine) within a protein's binding pocket.[7] This feature is often pivotal for anchoring a ligand to its target and achieving high binding affinity. The acetic acid side chain also contributes to the overall polarity and solubility profile of the molecule.

Synthetic Strategies and Methodologies

The synthesis of substituted piperazine-1-yl-acetic acids can be approached through several strategic routes, with the choice depending on the desired substitution pattern, stereochemical requirements, and scalability.

Primary Synthesis via N-Alkylation of a Pre-formed Piperazine

The most direct and common method involves the alkylation of a mono-N-substituted piperazine with a haloacetic acid derivative. This approach is favored for its simplicity and the wide availability of starting materials.

Causality Behind Experimental Choices: Using an ester of the haloacetic acid (e.g., ethyl bromoacetate) prevents the acidic proton of the carboxylic acid from neutralizing the base or interfering with the nucleophilicity of the piperazine nitrogen. A non-nucleophilic base like potassium carbonate is sufficient to scavenge the HBr byproduct without competing in the alkylation reaction. The final hydrolysis step under basic conditions (e.g., NaOH) is a standard saponification to yield the desired carboxylic acid salt, which is then neutralized.

  • Step 1: Alkylation. To a solution of 1-arylpiperazine (1.0 eq) in acetone or acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting piperazine is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-arylpiperazin-1-yl)acetate. The crude product can be purified by column chromatography if necessary.

  • Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and water (2:1).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the hydrolysis is complete, concentrate the mixture to remove ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~5-6 with 1N HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

G cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Saponification A 1-Arylpiperazine + K2CO3 in Acetone B Add Ethyl Bromoacetate A->B C Reflux (4-8h) B->C D Filtration & Concentration C->D E Crude Ester Intermediate D->E F Dissolve Ester in EtOH/H2O E->F Proceed to Hydrolysis G Add NaOH F->G H Acidification (HCl) G->H I Precipitation & Filtration H->I J Final Product: 2-(4-Arylpiperazin-1-yl)acetic acid I->J

Caption: General workflow for the synthesis of N-arylpiperazine-1-yl-acetic acids.

Asymmetric Synthesis of C-Substituted Analogs

For creating molecules with specific stereochemistry on the piperazine ring, more advanced strategies are required. A concise route starting from optically pure amino acids allows for the construction of 2,3-substituted piperazines.[8]

  • Step 1: Diamine Synthesis. Convert an optically pure amino acid into the corresponding chiral 1,2-diamine using standard literature procedures (e.g., reduction of an amino alcohol derivative).

  • Step 2: Masamune Condensation. React the chiral 1,2-diamine with a suitable glyoxylate derivative to form the piperazinone ring.

  • Step 3: Ring Annulation. Further functionalization and cyclization steps yield the 2,3-substituted piperazine core.

  • Step 4: N-Alkylation. The final acetic acid moiety is introduced via N-alkylation as described in Protocol 2.1.1.

Causality Behind Experimental Choices: This multi-step approach is necessary when precise control over stereocenters on the piperazine ring itself is required. Starting from the chiral pool (amino acids) embeds the desired stereochemistry early in the synthesis, which is then carried through the subsequent ring-forming reactions. This avoids challenging chiral separations later in the process.

The Pharmacological Landscape

Substituted piperazine-1-yl-acetic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.[3][5]

Anticonvulsant Activity

A significant area of investigation for this scaffold is in the treatment of epilepsy.[4][9][10] Certain derivatives have shown potent activity in preclinical models of seizures, such as the maximal electroshock (MES) and 6 Hz tests.[4]

Mechanism of Action: The anticonvulsant effects of these compounds are often attributed to their interaction with neuronal voltage-gated ion channels.[4] Specifically, they can act as modulators of voltage-sensitive sodium channels (VSSC) and L-type calcium channels.[4] By stabilizing the inactive state of these channels, the compounds reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures.

A Neuronal Hyperexcitability C Voltage-Gated Na+ Channel A->C Activates D Voltage-Gated Ca2+ Channel A->D Activates B Piperazine-1-yl-acetic acid derivative B->C Blocks/Modulates B->D Blocks/Modulates E Reduced Influx of Na+/Ca2+ C->E Leads to D->E Leads to F Membrane Stabilization E->F G Decreased Seizure Activity F->G

Caption: Proposed mechanism of anticonvulsant activity.

Quantitative Data Summary: Anticonvulsant Activity

Compound IDSubstitution PatternMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Protective Index (PI)Reference
6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.3028.20>14.64 (MES)[4]
VPA Valproic Acid (Reference)252.74130.641.63 (MES)[4]

Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a better safety profile.

Antimicrobial Activity

The piperazine scaffold is a well-established component of many antimicrobial agents.[1][11][12] Derivatives of piperazine-1-yl-acetic acid have been explored for their potential to combat bacterial and fungal infections, including those caused by drug-resistant strains.[1][11] The combination of the piperazine core, which can disrupt bacterial membranes, and various lipophilic substituents often leads to potent antimicrobial effects.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazine-1-yl-acetic acid scaffold has yielded crucial insights into the structural requirements for biological activity. A minor change in substitution can lead to a significant difference in pharmacological properties.[13]

  • N4-Substituent: The group attached to the distal nitrogen (N4) is a primary site for modification and profoundly impacts activity.

    • Aromatic Rings: Introduction of an aryl or heteroaryl group is common. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can fine-tune potency and selectivity for different targets. For anticonvulsant activity, a 4-fluorophenyl group has proven effective.[4]

  • Piperazine Ring Substitution: Adding substituents to the carbon atoms of the piperazine ring can introduce chirality and conformational rigidity. This can enhance binding to specific targets but requires more complex asymmetric synthesis.[8]

  • Acetic Acid Moiety: While the carboxylic acid is often key, its conversion to an amide or ester can modulate properties. Amide derivatives, for instance, can introduce new hydrogen bonding opportunities and alter the molecule's pharmacokinetic profile.[4][14]

cluster_n4 N4-Position cluster_ring Ring Carbons (C2/C3) cluster_acid Acetic Acid Moiety main Piperazine-1-yl-acetic acid Core n4_aryl Aryl/Heteroaryl Group (Key for target interaction) main->n4_aryl Critical for Potency ring_sub Alkyl/Aryl Substituents - Introduce chirality - Enhance selectivity main->ring_sub Influences Selectivity acid_cooh Carboxylic Acid - Ionic interactions - Solubility main->acid_cooh Pharmacophore Anchor n4_ewg Electron-Withdrawing Groups (e.g., F, Cl) - Modulate potency n4_aryl->n4_ewg n4_edg Electron-Donating Groups (e.g., OMe) - Affects metabolism/PK n4_aryl->n4_edg acid_amide Amide/Ester - Modify PK/PD - New H-bonds acid_cooh->acid_amide Bioisosteric Replacement

Caption: Key structure-activity relationship points for the scaffold.

Key Experimental Protocols for Evaluation

In Vivo Assay: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20-25 g) or Wistar rats (100-120 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the formulation excipient only.

  • Time to Peak Effect: The test is conducted at a predetermined time after administration, corresponding to the compound's peak effect, typically 30-60 minutes for i.p. administration.

  • Electroshock Application: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration).

  • Endpoint Measurement: The primary endpoint is the abolition of the hind limb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.

  • Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis. Neurotoxicity (e.g., motor impairment on a rotorod) is also assessed to determine the therapeutic window.

Conclusion and Future Perspectives

The substituted piperazine-1-yl-acetic acid scaffold represents a fertile ground for the discovery of novel therapeutics. Its robust synthetic accessibility, combined with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of highly selective and stereochemically defined analogs to minimize off-target effects and enhance therapeutic efficacy. The application of computational modeling and machine learning to predict the activity of virtual libraries based on this core will undoubtedly accelerate the discovery of next-generation drug candidates.

References

  • Bocci, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]

  • ResearchGate. (2023). Recent Advances in Piperazine Synthesis. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

  • Kaminski, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1576. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(9), 2969. [Link]

  • Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • PharmacologyOnLine. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • World Journal of Pharmaceutical Research. (2020). piperazine derivatives: a review of biological activities. [Link]

  • Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 976-981. [Link]

Sources

The Genesis and Evolution of sec-Butyl-Piperazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, have made it a "privileged structure" in drug design.[1][2] This guide delves into the specific history, discovery, and evolving synthetic methodologies of sec-butyl-piperazine compounds, a subclass that, while not as extensively documented as other derivatives, holds unique steric and electronic properties that influence pharmacological activity. We will explore both N-substituted and C-substituted sec-butyl-piperazines, providing a comprehensive overview for researchers engaged in the design and development of novel therapeutics.

Historical Context and the Emergence of Piperazine

The story of piperazine begins not in the complex world of synthetic chemistry, but in the realm of natural products and their application as anthelmintics. In the early 20th century, piperazine and its salts were widely used to treat parasitic worm infections.[3] The mechanism of action involves paralysis of the parasites, leading to their expulsion from the host.[3] This early therapeutic application established piperazine as a biologically active and well-tolerated scaffold, paving the way for its broader exploration in medicinal chemistry.

Over the decades, the piperazine ring has been incorporated into a vast number of drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][3] The two nitrogen atoms of the piperazine ring provide crucial points for molecular modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2]

The Introduction of the sec-Butyl Moiety: A Study in Steric and Electronic Influence

The introduction of a sec-butyl group, either on one of the nitrogen atoms (N-sec-butyl-piperazine) or on a carbon atom of the piperazine ring (C-sec-butyl-piperazine), represents a subtle yet significant modification. The branched nature of the sec-butyl group introduces a distinct steric hindrance compared to linear alkyl chains like n-butyl, which can profoundly impact receptor binding and metabolic stability.

N-sec-Butyl-Piperazine: Early Developments and Synthetic Strategies

While a definitive first synthesis of 1-(sec-butyl)piperazine is not prominently documented in early literature, its existence as a chemical intermediate is confirmed through its commercial availability and inclusion in various patents. The compound, identified by the CAS number 34581-21-0, has been utilized as a building block in the synthesis of more complex molecules.[4]

Modern synthetic approaches to N-alkyl piperazines, including N-sec-butyl-piperazine, typically involve several key strategies:

  • Direct Alkylation: This method involves the reaction of piperazine with a sec-butyl halide (e.g., 2-bromobutane). To control the degree of alkylation and avoid the formation of the disubstituted product, protecting group strategies are often employed. A common approach is the use of a monosubstituted piperazine precursor, such as 1-Boc-piperazine, which can be selectively alkylated at the unprotected nitrogen.[5][6]

  • Reductive Amination: This powerful technique involves the reaction of a ketone (in this case, 2-butanone) with piperazine in the presence of a reducing agent. This method offers a direct route to the N-sec-butyl derivative.

A general workflow for the synthesis of 1-Boc-piperazine, a key intermediate, is outlined below.

G cluster_0 Synthesis of 1-Boc-Piperazine piperazine Piperazine reaction1 piperazine->reaction1 boc_anhydride Di-tert-butyl carbonate (Boc Anhydride) boc_anhydride->reaction1 boc_piperazine 1-Boc-Piperazine reaction1->boc_piperazine Solvent (e.g., DCM) Base (e.g., Triethylamine)

Caption: General scheme for the synthesis of 1-Boc-piperazine.

C-sec-Butyl-Piperazine: The Challenge and Innovation of C-H Functionalization

The synthesis of C-alkylated piperazines, such as 2-sec-butyl-piperazine, presents a greater synthetic challenge. For many years, the functionalization of the piperazine ring was largely confined to its nitrogen atoms. However, the development of modern synthetic methodologies has opened up new avenues for direct C-H functionalization.

A pivotal advancement in this area is the α-lithiation of N-Boc protected cyclic amines. Research by Berkheij and colleagues demonstrated that N-Boc piperazine can be deprotonated at the carbon atom adjacent to the nitrogen using a strong base like sec-butyllithium (sec-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting organolithium intermediate can then be trapped with an electrophile to introduce a substituent at the C2 position. While the direct synthesis of 2-sec-butyl-piperazine via this method has not been explicitly detailed, the protocol provides a clear and adaptable pathway.

  • Preparation: A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with N-Boc-piperazine and a suitable solvent (e.g., anhydrous diethyl ether or THF).

  • Chelation: Tetramethylethylenediamine (TMEDA) is added to the solution.

  • Deprotonation: The flask is cooled to -78°C, and a solution of sec-butyllithium in a non-polar solvent (e.g., cyclohexane) is added dropwise. The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -10°C) and stirred for a defined period to ensure complete lithiation.

  • Electrophilic Quench: The reaction is cooled back down to -78°C, and the desired electrophile (e.g., a sec-butyl halide) is added.

  • Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography.

G cluster_1 α-Lithiation for C-Alkylation boc_piperazine N-Boc-Piperazine lithiated_intermediate α-Lithiated Intermediate boc_piperazine->lithiated_intermediate 1. sec-BuLi, TMEDA 2. -78°C to -10°C c_alkylated_product 2-Alkyl-N-Boc-Piperazine lithiated_intermediate->c_alkylated_product Quench at -78°C electrophile Electrophile (R-X) electrophile->c_alkylated_product

Caption: Conceptual workflow for the synthesis of C-alkylated piperazines.

Pharmacological Profile and Structure-Activity Relationships (SAR)

While specific pharmacological studies on simple sec-butyl-piperazine compounds are scarce in publicly available literature, the influence of N-alkylation on the activity of various piperazine-containing drug classes has been a subject of investigation.

Key SAR Insights for N-Alkyl Piperazines:

Alkyl GroupGeneral Observations on Pharmacological ActivityReferences
Methyl Often serves as a baseline for comparison. Can provide optimal potency in some series.[1]
Ethyl Can sometimes lead to a slight decrease or increase in potency compared to methyl.[7]
n-Propyl In some studies, has shown to be optimal for activity.[8]
n-Butyl Often exhibits good activity, but can sometimes lead to a decrease in potency compared to shorter chains.[8]
sec-Butyl The branched nature introduces steric bulk, which can either enhance or hinder binding to a target receptor depending on the topology of the binding pocket. This can also influence metabolic stability.General Medicinal Chemistry Principles
tert-Butyl The significant steric hindrance of the tert-butyl group often leads to a decrease in activity but can sometimes be exploited to achieve selectivity or improve metabolic stability.[9]

The introduction of a sec-butyl group can be a strategic choice in drug design to probe the steric tolerance of a receptor's binding site. Its chirality also introduces the possibility of stereoisomers (R and S), which may exhibit different pharmacological profiles, a critical consideration in modern drug development.

Applications in Drug Discovery and Development

The sec-butyl-piperazine moiety, while not a common standalone therapeutic, has been incorporated as a structural component in the design of novel drug candidates. Its utility lies in its ability to modulate the physicochemical and pharmacological properties of a lead compound.

For instance, patents have described the use of (S)- or (R)-1-(sec-butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one derivatives, indicating the exploration of specific stereoisomers of the sec-butyl group in the development of new chemical entities.[10]

Conclusion and Future Perspectives

The history of sec-butyl-piperazine compounds is intrinsically linked to the broader story of the piperazine scaffold in medicinal chemistry. While its early discovery is not well-defined, its modern application as a synthetic building block is evident. The development of synthetic methods for C-H functionalization has opened up new possibilities for creating novel C-sec-butyl-piperazine derivatives, expanding the accessible chemical space for drug discovery.

Future research in this area will likely focus on:

  • Systematic SAR Studies: A thorough investigation into the pharmacological effects of sec-butyl substitution at both the N1 and C2 positions of the piperazine ring across different biological targets is warranted.

  • Stereoselective Synthesis: The development of efficient and scalable methods for the synthesis of enantiomerically pure (R)- and (S)-sec-butyl-piperazine derivatives will be crucial for elucidating stereospecific structure-activity relationships.

  • Application in Fragment-Based Drug Discovery: The sec-butyl-piperazine core could serve as a valuable fragment for screening against a wide range of biological targets.

By understanding the historical context, mastering the synthetic methodologies, and systematically exploring the pharmacological implications of the sec-butyl moiety, researchers can continue to leverage the remarkable versatility of the piperazine scaffold in the quest for new and improved medicines.

References

  • Shaquiquzzaman, M., Verma, G., & Marella, A. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529.
  • CN106543107A - A kind of synthetic method of 1 BOC piperazines. (n.d.). Google Patents.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511.
  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329–332.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • US9095589B2 - Crystalline forms of 4-((1r,4r)-4-(4-((4-(4-(((2r,4s)-2-((1h-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-ethyl-1h-1,2,4-triazol-5(4h)-one)cyclohexyl)benzoic acid. (n.d.). Google Patents.
  • WO2014184039A1 - Method for preparing n-alkyl-piperazines. (n.d.). Google Patents.
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Rathi, E., & Kumar, V. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved January 27, 2026, from [Link]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34.
  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024.
  • Hu, S., Wang, Z., Hou, T., Ma, X., Li, J., Liu, T., Xie, X., & Hu, Y. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 1157–1168.
  • de Freitas, R. F., da Silva, G. C., de Oliveira, A. C. A., de Faria, A. R., & de Alencastro, R. B. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 6(45), 30485–30497.
  • Khan, I., Ibrar, A., Abbas, N., Mahmood, F., Al-Harrasi, A., & Hameed, S. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(19), 6529.
  • US3037023A - Process for preparation of piperazine. (n.d.). Google Patents.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Berkheij, M., van der Sluis, L., Sewing, C., den Boer, D. J., Terpstra, J. W., Hiemstra, H., Iwema Bakker, W. I., van den Hoogenband, A., & van Maarseveen, J. H. (2005). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(14), 2369–2371.
  • Singh, P., & Kumar, V. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15949–15961.
  • Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Ghamdi, S. A., & Al-Hazmi, M. A. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 12345.

Sources

Methodological & Application

Synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step experimental protocol for the synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a robust two-step process commencing with the mono-N-alkylation of a protected piperazine derivative, followed by the introduction of the acetic acid moiety and subsequent deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and rigorous safety protocols. The procedures outlined herein are designed to ensure reproducibility and high purity of the final compound.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The substitution pattern on the piperazine ring is crucial for modulating the pharmacological properties of these molecules. (4-sec-Butyl-piperazin-1-yl)-acetic acid is a key intermediate that allows for further elaboration, such as amide bond formation, to generate libraries of compounds for screening in various therapeutic areas. The sec-butyl group provides a moderate level of lipophilicity and steric bulk, which can influence receptor binding and pharmacokinetic profiles.

This document details a reliable synthetic route to (4-sec-Butyl-piperazin-1-yl)-acetic acid, beginning with the selective mono-alkylation of piperazine. Direct alkylation of piperazine can lead to a mixture of mono- and di-alkylated products, which are often difficult to separate. To circumvent this, a common and effective strategy is to use a protecting group on one of the nitrogen atoms, ensuring selective alkylation on the other. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

The subsequent addition of the acetic acid side chain is achieved through nucleophilic substitution using an ethyl haloacetate, followed by basic hydrolysis of the resulting ester. This well-established method provides a straightforward path to the desired carboxylic acid.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection and Alkylation cluster_2 Step 3: Hydrolysis Boc_piperazine 1-(tert-Butoxycarbonyl)piperazine Intermediate_1 tert-Butyl 4-(sec-butyl)piperazine-1-carboxylate Boc_piperazine->Intermediate_1 K2CO3, Acetonitrile, Reflux sec_butyl_bromide sec-Butyl bromide sec_butyl_bromide->Intermediate_1 Intermediate_2 Ethyl (4-(sec-butyl)piperazin-1-yl)acetate Intermediate_1->Intermediate_2 1. TFA or HCl 2. Ethyl bromoacetate, K2CO3, Acetonitrile Final_product (4-sec-Butyl-piperazin-1-yl)-acetic acid Intermediate_1->Final_product 1. TFA or HCl (Deprotection) 2. Bromoacetic acid, Base ethyl_bromoacetate Ethyl bromoacetate Intermediate_2->Final_product 1. NaOH, Ethanol/Water 2. HCl (to adjust pH) NaOH NaOH HCl HCl Step1_Workflow start Start: Piperazine, sec-Butyl Bromide dissolve Dissolve Piperazine in Toluene start->dissolve add_bromide Add sec-Butyl Bromide dropwise at 0-5 °C dissolve->add_bromide reflux Reflux for 12-16 hours add_bromide->reflux cool_filter Cool and Filter reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate distill Vacuum Distillation concentrate->distill product1 Product: 1-sec-Butylpiperazine distill->product1 Step2_Workflow start Start: 1-sec-Butylpiperazine, Ethyl Bromoacetate dissolve Dissolve 1-sec-Butylpiperazine and K2CO3 in Acetonitrile start->dissolve add_bromoacetate Add Ethyl Bromoacetate dropwise at room temperature dissolve->add_bromoacetate stir_rt Stir at room temperature for 24 hours add_bromoacetate->stir_rt filter_concentrate Filter and Concentrate stir_rt->filter_concentrate extract Aqueous Work-up and Extraction with Ethyl Acetate filter_concentrate->extract dry_concentrate Dry over Na2SO4 and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product2 Product: Ethyl (4-sec-Butyl-piperazin-1-yl)-acetate purify->product2 Step3_Workflow start Start: Ethyl (4-sec-Butyl-piperazin-1-yl)-acetate dissolve Dissolve Ester in Ethanol/Water start->dissolve add_naoh Add Aqueous NaOH dissolve->add_naoh stir_heat Stir at 50 °C for 4 hours add_naoh->stir_heat concentrate Concentrate to remove Ethanol stir_heat->concentrate adjust_ph Adjust pH to ~6 with HCl concentrate->adjust_ph crystallize Cool to induce crystallization adjust_ph->crystallize filter_dry Filter, Wash with cold water, and Dry crystallize->filter_dry product3 Final Product: (4-sec-Butyl-piperazin-1-yl)-acetic acid filter_dry->product3

Sources

Application Notes and Protocols: Utilizing (4-sec-Butyl-piperazin-1-yl)-acetic acid in the Development of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Quest for Optimal Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][5][6][7][8][9] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial event that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][10][11]

The linker is not merely a passive spacer but plays a critical role in determining the efficacy and physicochemical properties of the PROTAC.[7][8] Its length, rigidity, and composition influence the stability and conformation of the ternary complex, ultimately impacting the efficiency of protein degradation.[8][12] Piperazine-containing linkers have gained significant attention in PROTAC design due to their ability to impart rigidity and improve aqueous solubility upon protonation, which can enhance cell permeability and oral bioavailability.[4][11][13]

This document provides a detailed guide on the potential application of (4-sec-Butyl-piperazin-1-yl)-acetic acid as a novel building block for the linker in PROTAC development. While this specific molecule is not widely documented in existing PROTAC literature, its structure suggests it can serve as a valuable component for creating linkers with distinct properties. The sec-butyl group can provide a degree of lipophilicity and steric bulk that may influence ternary complex formation and the overall properties of the PROTAC.

Mechanism of Action: A PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC developed using (4-sec-Butyl-piperazin-1-yl)-acetic acid as a linker component follows the established pathway for targeted protein degradation.

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a Protein of Interest (POI).

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI POI POI->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->PROTAC Catalytic Cycle

Synthetic Strategy: Incorporating (4-sec-Butyl-piperazin-1-yl)-acetic acid into a PROTAC

The carboxylic acid functionality of (4-sec-Butyl-piperazin-1-yl)-acetic acid makes it amenable to standard peptide coupling reactions for its incorporation into a PROTAC linker. The general strategy involves the sequential amide bond formation with an E3 ligase ligand and a POI-binding ligand. The choice of which component to couple first will depend on the specific chemistry and protecting group strategies for the POI and E3 ligase ligands.

Below is a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC incorporating (4-sec-Butyl-piperazin-1-yl)-acetic acid.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Start POI & E3 Ligase Ligands (4-sec-Butyl-piperazin-1-yl)-acetic acid Step1 Step 1: Couple Linker to E3 Ligase Ligand Start->Step1 Step2 Step 2: Deprotection (if necessary) Step1->Step2 Step3 Step 3: Couple Linker-E3 Ligase to POI Ligand Step2->Step3 Purification Purification & Characterization (HPLC, LC-MS, NMR) Step3->Purification Binding_Assay Binary Binding Assays (SPR, ITC, FP) Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, FRET, NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay

Protocol 1: Synthesis of a PROTAC using (4-sec-Butyl-piperazin-1-yl)-acetic acid

This protocol outlines a general procedure for the synthesis of a PROTAC. The specific reaction conditions, solvents, and purification methods may need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

  • (4-sec-Butyl-piperazin-1-yl)-acetic acid

  • POI-binding ligand with a suitable functional group for amide coupling (e.g., an amine)

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., an amine). Commonly used E3 ligase ligands target Cereblon (CRBN) or Von Hippel-Lindau (VHL).[10][14][15][16][17][18][19][20][21][22]

  • Coupling reagents: HATU, HOBt, or EDC/NHS

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for deprotection (if necessary, e.g., TFA for Boc deprotection)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

Part A: Coupling of (4-sec-Butyl-piperazin-1-yl)-acetic acid to the E3 Ligase Ligand

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-sec-Butyl-piperazin-1-yl)-acetic acid (1.0 eq.), HATU (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated acid solution, add the E3 ligase ligand (with a free amine, 1.0 eq.) and DIPEA (3.0 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the linker-E3 ligase conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Part B: Coupling of the Linker-E3 Ligase Conjugate to the POI Ligand

Note: This part assumes the linker-E3 ligase conjugate now has a free amine from the piperazine ring for coupling to a POI ligand with a carboxylic acid. If the POI ligand has a free amine, the roles are reversed.

  • Activation of the POI Ligand Carboxylic Acid: In a separate flask, activate the carboxylic acid of the POI ligand (1.0 eq.) using HATU (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DMF, as described in Part A, step 1.

  • Coupling Reaction: Add the purified linker-E3 ligase conjugate (1.0 eq.) and DIPEA (3.0 eq.) to the activated POI ligand solution.

  • Reaction Monitoring and Work-up: Follow the same procedure for reaction monitoring, work-up, and purification as described in Part A, steps 3 and 4.

  • Final PROTAC Characterization: Characterize the final purified PROTAC molecule thoroughly using high-resolution mass spectrometry (HRMS) and NMR (¹H and ¹³C) to confirm its structure and purity.

Experimental Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of in vitro and in-cell assays are necessary to evaluate its biological activity.[23][24]

Protocol 2: In Vitro Binding Assays

These assays are crucial to confirm that the synthesized PROTAC can independently bind to both the POI and the E3 ligase.

Methods:

  • Surface Plasmon Resonance (SPR): Immobilize the POI or E3 ligase on a sensor chip and flow the PROTAC over the surface to measure binding affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measure the heat change upon titration of the PROTAC into a solution containing the POI or E3 ligase to determine the binding affinity and thermodynamics.

  • Fluorescence Polarization (FP): Use a fluorescently labeled tracer that binds to the POI or E3 ligase. The displacement of this tracer by the PROTAC results in a change in fluorescence polarization, allowing for the determination of binding affinity.

Data Presentation:

AssayParameter MeasuredExample Value
SPRBinding Affinity (KD) to POI100 nM
SPRBinding Affinity (KD) to E3 Ligase500 nM
ITCBinding Affinity (KD) to POI120 nM
ITCBinding Affinity (KD) to E3 Ligase550 nM
Protocol 3: Ternary Complex Formation Assays

The ability of the PROTAC to induce the formation of a stable ternary complex is a key determinant of its degradation efficiency.[25]

Methods:

  • SPR: Immobilize the POI and flow a mixture of the PROTAC and the E3 ligase over the surface. An enhancement in the binding signal compared to the E3 ligase alone indicates ternary complex formation.

  • Förster Resonance Energy Transfer (FRET): Label the POI and E3 ligase with a FRET donor and acceptor pair. The formation of the ternary complex in the presence of the PROTAC will bring the donor and acceptor into close proximity, resulting in a FRET signal.

  • NanoBRET™/HiBiT™ Lytic Assays: These bioluminescence-based assays can be performed in cell lysates or live cells to quantify ternary complex formation.

Protocol 4: Cellular Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context.

Methods:

  • Western Blotting: Treat cells with varying concentrations of the PROTAC for a defined period (e.g., 2, 4, 8, 16, 24 hours). Lyse the cells and perform western blotting using an antibody specific to the POI to visualize and quantify the reduction in protein levels.

  • In-Cell Western™/On-Cell Western: These are quantitative immunofluorescence-based assays performed in microplates, offering higher throughput than traditional western blotting.

  • Mass Spectrometry-based Proteomics: This global approach can confirm the degradation of the target protein and also assess the selectivity of the PROTAC across the entire proteome.

Data Presentation:

PROTAC Concentration% POI Degradation (24h)
1 nM15%
10 nM45%
100 nM85%
1 µM95%
10 µM70% (Hook Effect)

From this data, key parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum percentage of degradation) can be determined. The observation of a "hook effect" at higher concentrations, where degradation is less efficient, is a common phenomenon for PROTACs.[6]

Conclusion and Future Perspectives

The use of novel linker building blocks like (4-sec-Butyl-piperazin-1-yl)-acetic acid offers exciting opportunities to fine-tune the properties of PROTACs and expand the scope of targeted protein degradation. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of PROTACs incorporating this and other new linker chemistries. The iterative process of designing, synthesizing, and testing new PROTACs is crucial for the development of potent and selective therapeutics for a wide range of diseases.

References

  • Verma, R., Mohl, D. and Deshaies, R.J. (2020)
  • Ciulli, A. (2021)
  • MedChemExpress. E3 Ligase Ligands for PROTACs.
  • Schneekloth, A. R. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(3), 233-235.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273.
  • Fallan, C., & Baud, M. G. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(8), 941-949.
  • Wikipedia. Proteolysis targeting chimera.
  • Sun, X., Wang, J., & Yao, X. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B, 12(12), 4319-4336.
  • Pavan, M., et al. (2022). Experimental pKa values of piperazine-containing PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390.
  • Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726.
  • Ferrara, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(8), 941-949.
  • Van Molle, I., & Ciulli, A. (2013). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. MedChemComm, 4(1), 17-21.
  • BroadPharm. (2022).
  • Tinworth, C. P., & Ciulli, A. (2021). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 26(11), 3125.
  • Drug Discovery News. (2023). What are PROTACs? Mechanisms, advantages, and challenges.
  • Molecules. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Testa, A., Hughes, S. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel–Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7414-7447.
  • Hanzl, A., & Winter, G. E. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2673, 1-21.
  • Taylor & Francis Online. (2022). A patent review of von Hippel-Lindau (VHL)
  • Wikipedia.
  • XVIVO Scientific Animation. (2020).
  • ChemicalBook. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis.
  • Technology Networks. (2023).
  • National Institutes of Health. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL)
  • University of Wisconsin–Madison. (2024).
  • Biopharma PEG. PROTAC Linkers.
  • D4 Pharma. (2021). Data-driven approach to identify PROTAC targets.
  • Galan, F. R., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(9), 4165-4167.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Precise PEG. E3 Ligase Ligands in PROTAC.
  • Thermo Scientific. [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid, 97%.
  • ResearchG
  • PubMed Central. (2021).
  • Google Patents. (1982). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
  • National Institutes of Health. (2025).
  • LifeSensors. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of (4-sec-Butyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-sec-Butyl-piperazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.

Introduction to the Stability of (4-sec-Butyl-piperazin-1-yl)-acetic acid

(4-sec-Butyl-piperazin-1-yl)-acetic acid is a molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe and effective drug products. The structure, featuring a piperazine ring, a sec-butyl group, and an acetic acid moiety, presents several potential sites for degradation. This guide will walk you through the common stability challenges and how to address them systematically.

The piperazine ring, while relatively stable, can be susceptible to oxidation and N-dealkylation.[1][2] The sec-butyl group may also be a site for oxidative attack, and the overall molecule's stability can be influenced by factors such as pH, light, and temperature.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the handling and analysis of (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Q1: I've observed the appearance of new peaks in my HPLC chromatogram after storing my sample solution for a few days. What could be the cause?

A1: The appearance of new peaks is a strong indicator of degradation. Given the structure of (4-sec-Butyl-piperazin-1-yl)-acetic acid, several degradation pathways are possible:

  • Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The sec-butyl group is also a potential site for oxidation. Oxidative degradation is a common pathway for piperazine-containing compounds.[4][5]

  • N-Dealkylation: The bond between the piperazine nitrogen and the sec-butyl group can be cleaved, resulting in the loss of the sec-butyl group.[2][6][7] This is a known metabolic and degradation pathway for many arylpiperazine derivatives.[2][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[4][8] It is crucial to protect samples from light during storage and handling.

  • Hydrolysis: While the amide bond is absent, extreme pH conditions could potentially affect the stability of the acetic acid side chain or the piperazine ring itself.

Troubleshooting Steps:

  • Protect from Light: Store your samples in amber vials or wrap them in aluminum foil to prevent photodegradation.

  • Control Temperature: Store samples at recommended temperatures (typically 2-8°C or -20°C) to slow down degradation kinetics.[9] Phenyl piperazines, for instance, show significant degradation after extended storage regardless of the conditions.[9]

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use.

  • Inert Atmosphere: If oxidation is suspected, sparge your solvents with an inert gas like nitrogen or argon before preparing your solutions.

Q2: My solid (4-sec-Butyl-piperazin-1-yl)-acetic acid has changed color. What does this signify?

A2: A change in the color of a solid drug substance is often a sign of degradation.[4] This is most commonly caused by:

  • Photodegradation: Exposure to light can lead to the formation of colored degradants.[4]

  • Oxidation: Reaction with atmospheric oxygen can also produce colored byproducts.

Immediate Actions:

  • Re-analyze the material: Use a stability-indicating method (see Section 4) to determine the purity of the material.

  • Review storage conditions: Ensure the material has been stored according to the supplier's recommendations, protected from light and excessive heat.

Q3: How can I identify the unknown degradation products observed in my analysis?

A3: Identifying unknown degradation products is essential for understanding the degradation pathways and ensuring the safety of a potential drug candidate. A systematic approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering initial clues to its identity.[4][10]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will provide structural information.[4]

  • Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light), you can deduce the nature of the degradation pathway and the likely structure of the degradant.[4] For example, a peak that appears only under oxidative stress is likely an N-oxide or a related product.[4]

  • Reference Standards: If possible, synthesizing the suspected degradation product can confirm its identity by comparing its retention time and mass spectrum.[4]

Potential Degradation Pathways

Based on the chemical structure of (4-sec-Butyl-piperazin-1-yl)-acetic acid and known degradation patterns of similar compounds, the following pathways are plausible.

Diagram of Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_dealkylation N-Dealkylation cluster_photodegradation Photodegradation parent (4-sec-Butyl-piperazin-1-yl)-acetic acid N_oxide Piperazine N-oxide derivative parent->N_oxide Oxidation (e.g., H₂O₂) Butyl_hydroxylation Hydroxylated sec-butyl derivative parent->Butyl_hydroxylation Oxidation debutylated Piperazin-1-yl-acetic acid parent->debutylated CYP-mediated or chemical photoproducts Various Photolytic Products parent->photoproducts UV/Vis light

Caption: Potential degradation pathways for (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation of (4-sec-Butyl-piperazin-1-yl)-acetic acid under various stress conditions.

Materials:

  • (4-sec-Butyl-piperazin-1-yl)-acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of (4-sec-Butyl-piperazin-1-yl)-acetic acid in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[8] A control sample should be protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC-UV/PDA-MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify new peaks and determine their m/z values using the mass spectrometer.

  • Calculate the percentage of degradation.

Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution, 60-80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze HPLC-UV/PDA-MS Analysis oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Data Interpretation & Peak Identification analyze->interpret

Caption: Workflow diagram for a forced degradation study.

Summary of Expected Degradation in Forced Degradation Studies

The following table summarizes the expected level of degradation of (4-sec-Butyl-piperazin-1-yl)-acetic acid under various stress conditions, based on the known stability of piperazine derivatives. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CLow to ModerateMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, 60°CLow to ModerateMinimal degradation expected
Oxidation 3% H₂O₂, RTSignificantN-oxides, hydroxylated derivatives
Thermal 60-80°CModerateProducts of ring opening or side-chain cleavage
Photodegradation ICH Q1BModerate to SignificantVarious photolytic products

Data is inferred from general knowledge of piperazine stability and should be confirmed by experimental studies.

References

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved January 27, 2026, from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Piperazin-1-yl-acetic acid. Retrieved January 27, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review. Retrieved January 27, 2026, from [Link]

  • PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved January 27, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ingenta Connect. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved January 27, 2026, from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved January 27, 2026, from [Link]

  • PubMed. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (n.d.). Derivatives of Piperazine. VI. Alkylation by Means of Aldehydes. Retrieved January 27, 2026, from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds. Retrieved January 27, 2026, from [Link]

  • Oreate AI Blog. (n.d.). Understanding Sec-Butyl: A Closer Look at This Chemical Compound. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). sec-Butyllithium. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Synthetic Strategies for (4-sec-Butyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols for various synthetic routes. Our goal is to equip you with the necessary information to navigate the common challenges encountered during the synthesis of this and similar N-substituted piperazine acetic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that may arise during your synthetic work.

Q1: What are the primary synthetic routes to (4-sec-Butyl-piperazin-1-yl)-acetic acid?

A1: There are two main retrosynthetic approaches to consider. The most direct method is the N-alkylation of 1-sec-butylpiperazine with a haloacetic acid derivative. An alternative, and sometimes more controlled, route involves a reductive amination pathway. Each approach has its own set of advantages and potential challenges.

Q2: I'm having trouble with the N-alkylation of 1-sec-butylpiperazine. I'm getting a mixture of products and low yield. What could be the issue?

A2: This is a common problem in piperazine chemistry. The presence of two secondary amine groups in piperazine can lead to di-alkylation, and even the formation of quaternary ammonium salts.[1][2] To favor mono-alkylation, you can employ a few strategies:

  • Use of a large excess of the starting piperazine: While not always cost-effective, using a significant excess of 1-sec-butylpiperazine can statistically favor the mono-alkylated product.

  • Slow addition of the alkylating agent: Adding the haloacetic acid or its ester dropwise at a low temperature can help control the reaction and minimize over-alkylation.[1]

  • Choice of base and solvent: A mild, non-nucleophilic base and an appropriate solvent are crucial. For instance, using a hindered base like diisopropylethylamine (DIPEA) can be beneficial.

Q3: My final product is an oil and difficult to purify. What are my options?

A3: Oily piperazine derivatives are frequently encountered. Here are some purification strategies:

  • Column Chromatography: This is a standard method. For basic compounds like piperazines, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can prevent peak tailing on silica gel.[3]

  • Salt Formation: If your compound is relatively pure (>90%), forming a crystalline salt with a suitable acid (e.g., HCl, oxalic acid) can be a highly effective purification method, especially for removing non-basic impurities.[3]

  • Preparative HPLC: For high-purity requirements, both normal-phase and reverse-phase preparative HPLC can be employed.[3]

Q4: Is it better to use a haloacetic acid or its ester for the N-alkylation?

A4: Using an ester of a haloacetic acid (e.g., ethyl bromoacetate) is often preferred. The reaction can be cleaner, and the resulting ester can be hydrolyzed to the desired carboxylic acid in a subsequent step.[4][5] This two-step process can sometimes lead to a purer final product.

Q5: I'm considering a reductive amination approach. What are the key considerations?

A5: Reductive amination is an excellent alternative to direct alkylation and can offer better control over the reaction.[6][7] The general strategy involves reacting 1-sec-butylpiperazine with glyoxylic acid in the presence of a reducing agent. Key considerations include:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[8][9]

  • pH Control: Maintaining an optimal pH is critical for the formation of the intermediate iminium ion, which is then reduced.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Synthetic Routes & Experimental Protocols

Below are detailed protocols for two primary synthetic routes to (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Route 1: N-Alkylation of 1-sec-Butylpiperazine

This route involves the direct alkylation of 1-sec-butylpiperazine with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Workflow Diagram:

N-Alkylation Route cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis 1-sec-Butylpiperazine 1-sec-Butylpiperazine Intermediate_Ester Ethyl (4-sec-Butyl-piperazin-1-yl)-acetate 1-sec-Butylpiperazine->Intermediate_Ester Base, Solvent Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Intermediate_Ester Final_Product (4-sec-Butyl-piperazin-1-yl)-acetic acid Intermediate_Ester->Final_Product Base (e.g., NaOH), H2O/MeOH

Caption: N-Alkylation of 1-sec-butylpiperazine followed by ester hydrolysis.

Step-by-Step Protocol:

Step 1: Synthesis of Ethyl (4-sec-Butyl-piperazin-1-yl)-acetate

  • To a solution of 1-sec-butylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add a non-nucleophilic base like potassium carbonate (1.5 eq) or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Step 2: Synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid

  • Dissolve the purified ethyl (4-sec-butyl-piperazin-1-yl)-acetate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-4.0 eq) and stir the mixture at room temperature for 2-4 hours.[4]

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Carefully adjust the pH of the aqueous solution to ~6-7 with a suitable acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Route 2: Reductive Amination

This approach utilizes the reaction of 1-sec-butylpiperazine with glyoxylic acid in the presence of a reducing agent.

Workflow Diagram:

Reductive Amination Route 1-sec-Butylpiperazine 1-sec-Butylpiperazine Final_Product (4-sec-Butyl-piperazin-1-yl)-acetic acid 1-sec-Butylpiperazine->Final_Product Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Final_Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product Solvent (e.g., DCM)

Caption: Reductive amination of 1-sec-butylpiperazine with glyoxylic acid.

Step-by-Step Protocol:

  • Dissolve 1-sec-butylpiperazine (1.0 eq) in dichloromethane (DCM).

  • Add glyoxylic acid monohydrate (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed, for example, by crystallization or chromatography.

Data Summary

RouteKey ReagentsAdvantagesPotential Challenges
N-Alkylation 1-sec-butylpiperazine, Ethyl bromoacetate, BaseDirect, potentially fewer steps if starting materials are available.Risk of di-alkylation, potential for difficult purification.[1]
Reductive Amination 1-sec-butylpiperazine, Glyoxylic acid, STABHigh selectivity for mono-alkylation, generally milder conditions.[6][7]Requires careful control of reaction conditions, STAB can be moisture sensitive.

Synthesis of the Precursor: 1-sec-Butylpiperazine

The availability of 1-sec-butylpiperazine is a prerequisite for the above syntheses. If not commercially available, it can be synthesized via several methods. One common approach is the reductive amination of piperazine with 2-butanone.

Q: How can I synthesize 1-sec-butylpiperazine if it's not commercially available?

A: A reliable method is the reductive amination of piperazine with 2-butanone. To avoid di-substitution, it is highly recommended to use mono-protected piperazine, such as 1-Boc-piperazine.[2][10] The Boc protecting group can then be removed under acidic conditions.

Workflow Diagram for 1-sec-Butylpiperazine Synthesis:

Precursor Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection 1-Boc-Piperazine 1-Boc-Piperazine Boc_Protected_Intermediate 1-Boc-4-sec-butylpiperazine 1-Boc-Piperazine->Boc_Protected_Intermediate Reducing Agent 2-Butanone 2-Butanone 2-Butanone->Boc_Protected_Intermediate Final_Precursor 1-sec-Butylpiperazine Boc_Protected_Intermediate->Final_Precursor Acid (e.g., TFA, HCl)

Sources

impact of solvent choice on (4-sec-Butyl-piperazin-1-yl)-acetic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide. This document provides in-depth answers and troubleshooting strategies for challenges related to the synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid, with a specific focus on how your choice of solvent can dramatically impact reaction speed, yield, and purity.

Section 1: Frequently Asked Questions - The "Why" Behind Solvent Effects

This section addresses the fundamental principles governing the role of solvents in the N-alkylation of piperazine derivatives.

Q1: I'm starting the synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid. What type of reaction am I running, and why is it so sensitive to the solvent?

A: The synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid typically involves the N-alkylation of 1-sec-butylpiperazine with a haloacetic acid derivative (like ethyl bromoacetate, followed by hydrolysis). This is a classic bimolecular nucleophilic substitution (S_N2) reaction.

In this S_N2 mechanism, the nitrogen atom on the piperazine ring acts as the nucleophile, attacking the electron-deficient carbon atom of the alkylating agent. A key feature of this reaction is the formation of a single, negatively charged transition state where the old bond is breaking and the new bond is forming simultaneously. The solvent's primary role is to stabilize or destabilize this transition state relative to the starting materials.[1][2][3] The wrong solvent can "cage" your nucleophile, making it unreactive, or fail to solubilize your reactants, preventing the reaction from occurring efficiently.

Q2: What are the critical solvent properties I should consider for this S_N2 reaction?

A: The two most important properties are polarity and whether the solvent is protic or aprotic .

  • Polarity: Refers to the dielectric constant and dipole moment of the solvent. Polar solvents are generally better at solvating charged species. Since the S_N2 transition state is charged, polar solvents are almost always preferred over nonpolar ones to help stabilize it.[4]

  • Protic vs. Aprotic: This is the most critical distinction for S_N2 reactions.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have acidic protons, usually on an oxygen or nitrogen atom. They can form strong hydrogen bonds.[5] While they can dissolve the reactants, they severely hinder S_N2 reactions by forming a "cage" of hydrogen bonds around the nitrogen nucleophile, stabilizing it and making it less available to attack the electrophile.[5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) are polar but lack acidic protons and cannot donate hydrogen bonds.[6] They are the ideal choice for S_N2 reactions. They can solvate the counter-ion (e.g., the cation of a base) but leave the nucleophile relatively "naked" and highly reactive.[6] This dramatically increases the reaction rate, sometimes by orders of magnitude.[6]

Section 2: Troubleshooting Guide - Solving Common Experimental Problems

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Q3: My reaction is extremely slow or stalling. I've checked my reagents. Could the solvent be the problem?

A: Yes, this is a classic symptom of improper solvent choice. If you are using a polar protic solvent like ethanol or methanol, your piperazine nucleophile is likely being over-stabilized by hydrogen bonding, which drastically reduces its reactivity.[5]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a solvent like DMF, DMSO, or acetonitrile. These solvents will enhance the nucleophilicity of the piperazine nitrogen.[6]

  • Check Solubility: Ensure both 1-sec-butylpiperazine and your alkylating agent are fully dissolved at the reaction temperature. If not, select a different aprotic solvent in which they are both soluble.

  • Increase Temperature: If switching solvents is not an option, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, though this may also increase the rate of side reactions.[2][7]

Q4: I'm getting a significant amount of di-alkylated product and even some quaternary ammonium salts. How can solvent choice help?

A: While di-alkylation is often controlled by stoichiometry (using an excess of the piperazine), the solvent can play a role. Highly polar, high-boiling point solvents like DMF or DMSO can sometimes promote over-alkylation if reactions are run for too long or at too high a temperature. The formation of water-soluble quaternary salts is a known issue.[8]

Troubleshooting Steps:

  • Use a Less Polar Aprotic Solvent: Consider a solvent like acetone or THF. These are still polar aprotic but are less aggressive than DMF/DMSO.

  • Precipitate the Product: In some cases, using a less-polar solvent can cause the desired mono-alkylated product (as a salt) to precipitate out of the reaction mixture as it forms, effectively protecting it from further alkylation.[8]

  • Consider a Protection Strategy: The most robust method to prevent di-alkylation is chemical, not solvent-based. Use 1-Boc-piperazine as your starting material. The Boc group protects one nitrogen, forcing mono-alkylation. The Boc group can then be easily removed.[8]

Q5: Reactant solubility is poor in my chosen solvent. What are my options?

A: Poor solubility is a common hurdle that prevents the reaction from proceeding.

Troubleshooting Steps:

  • Consult a Solvent Miscibility/Solubility Table: Cross-reference the properties of your reactants with a list of polar aprotic solvents to find a better match.

  • Use a Co-Solvent System: Sometimes a mixture of solvents can achieve the desired solubility while maintaining favorable kinetic properties. For example, using THF with a small amount of DMF can improve solubility without dramatically changing the reaction environment.

  • Phase-Transfer Catalysis: If you must use a two-phase system (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst (like tetrabutylammonium bromide) can be used to shuttle the reactants across the phase boundary, facilitating the reaction.

Section 3: Experimental Protocols & Data

To empower your experimental design, we provide a standardized protocol for solvent screening and a data table summarizing the properties of common solvents.

Protocol: Parallel Screening of Solvents for S_N2 Alkylation

This protocol outlines a method to test four solvents in parallel to determine the optimal choice for your reaction.

1. Reagent Preparation:

  • Prepare a stock solution of 1-sec-butylpiperazine in a volatile solvent (e.g., DCM).
  • Prepare a stock solution of the alkylating agent (e.g., ethyl bromoacetate) in the same volatile solvent.
  • Prepare a stock solution of a non-reactive internal standard (e.g., dodecane) for chromatographic analysis.

2. Reaction Setup:

  • To four separate, dry reaction vials, add identical magnetic stir bars.
  • Add 2.0 molar equivalents of 1-sec-butylpiperazine stock solution to each vial.
  • Add 1.0 molar equivalent of the alkylating agent stock solution to each vial.
  • Add a fixed amount of the internal standard stock solution to each vial.
  • Evaporate the volatile solvent (DCM) from all vials under a stream of nitrogen.
  • To each vial, add 2 mL of one of the test solvents: Acetonitrile , Acetone , DMF , and Ethanol (as a protic control).

3. Reaction and Monitoring:

  • Place all four vials in a heating block set to a constant temperature (e.g., 50 °C) and begin stirring.
  • At set time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 20 µL) from each reaction mixture.
  • Immediately quench the aliquot in a prepared vial containing a diluent (e.g., methanol with 0.1% formic acid) to stop the reaction.
  • Analyze the quenched samples by LC-MS or GC-MS to determine the ratio of product to starting material, normalized against the internal standard.

4. Data Analysis:

  • Plot the percentage conversion versus time for each solvent.
  • The solvent that yields the fastest rate of product formation is the kinetically favored choice.
Data Table: Solvent Properties and Their Impact on S_N2 Kinetics
SolventTypeDielectric Constant (ε)Polarity IndexPredicted Impact on S_N2 Rate for Piperazine Alkylation
DMSO Polar Aprotic47.27.2Excellent
DMF Polar Aprotic36.76.4Excellent
Acetonitrile Polar Aprotic37.55.8Very Good
Acetone Polar Aprotic20.75.1Good
THF Polar Aprotic7.54.0Moderate (Less polar, may be slow)
DCM Polar Aprotic9.13.1Moderate (Less polar, may be slow)
Ethanol Polar Protic24.64.3Poor (Protic nature hinders nucleophile)[1][2]
Methanol Polar Protic32.75.1Poor (Protic nature hinders nucleophile)[1][2]
Water Polar Protic80.110.2Very Poor (Strong H-bonding)
Toluene Nonpolar2.42.4Very Poor (Poor solubility of reactants/transition state)

Section 4: Visualized Workflows and Mechanisms

To clarify complex concepts, we provide diagrams created using Graphviz.

Diagram 1: Systematic Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Troubleshooting & Optimization A Define Reaction: N-Alkylation of Piperazine (SN2 Mechanism) B Consult Solvent Property Table (See Data Table) A->B C Select Primary Candidates: Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone) B->C D Run Small-Scale Parallel Reactions (See Protocol) C->D E Monitor Reaction Progress (LC-MS or TLC) D->E F Analyze Kinetics: Identify Solvent with Highest Rate E->F G Problem Encountered? F->G H Slow / No Reaction G->H Yes I Side Products (Di-alkylation) G->I Yes L Proceed to Scale-Up G->L No J Switch to Higher Polarity Aprotic Solvent (e.g., DMSO) H->J K Switch to Lower Polarity Aprotic Solvent (e.g., THF) or Use Protecting Group I->K

Caption: Workflow for solvent selection and optimization.

Diagram 2: Solvation Effects on the S_N2 Nucleophile

Solvation_Effect cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., Methanol) Nu_A Piperazine-N⁻ Counter_Ion Na⁺ Attack_A Fast Attack! Nu_A->Attack_A Solv_A1 δ+ Solv_A2 δ+ label_A Result: 'Naked' and Highly Reactive Nucleophile Nu_P Piperazine-N⁻ H1 H Nu_P->H1 H-Bond H2 H Nu_P->H2 H3 H Nu_P->H3 H4 H Nu_P->H4 Attack_P Slow Attack Nu_P->Attack_P label_P Result: Solvated ('Caged') and Stabilized Nucleophile

Caption: How solvent type impacts nucleophile reactivity.

References

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 27, 2026, from [Link]

  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved January 27, 2026, from [Link]

  • International Journal of Social Science and Education. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • International Journal of Engineering Research & Technology. (2014, January). Kinetic Study of Esterification Reaction for the Synthesis of Butyl Acetate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (4-sec-Butyl-piperazin-1-yl)-acetic acid and its Role in Optimizing Drug Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the landscape of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The chemical nature of the linker profoundly influences solubility, cell permeability, metabolic stability, and the overall efficacy of the therapeutic agent.[1] Among the diverse array of linker scaffolds, piperazine derivatives have emerged as a privileged class due to their unique combination of structural rigidity and synthetic tractability.[2] This guide provides an in-depth comparison of (4-sec-Butyl-piperazin-1-yl)-acetic acid with other commonly employed piperazine linkers, offering insights into how subtle structural modifications can be leveraged to optimize drug performance.

The Piperazine Scaffold: A Versatile Tool in Linker Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure imparts several advantageous properties to a linker:

  • Structural Rigidity: The chair-like conformation of the piperazine ring reduces the conformational flexibility of the linker, which can be advantageous in pre-organizing the molecule for optimal interaction with its biological targets.[3]

  • Modulation of Physicochemical Properties: The two nitrogen atoms can be functionalized to fine-tune properties like solubility and basicity (pKa).[3][4] This is particularly relevant for PROTACs, where solubility is a common challenge.[1]

  • Improved Metabolic Stability: Strategic substitution on the piperazine ring can enhance metabolic stability by preventing N-dealkylation reactions.[5]

This guide will focus on N-alkylated piperazine acetic acid derivatives, a common motif for connecting different parts of a therapeutic molecule. We will specifically delve into the characteristics of the sec-butyl substituted variant and compare it to other linear and branched alkyl-substituted piperazine linkers.

Synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid: A Proposed Pathway

G cluster_synthesis Proposed Synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid start tert-Butyl piperazine-1-carboxylate step1 N-Alkylation with sec-Butyl bromide start->step1 Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) intermediate1 tert-Butyl 4-(sec-butyl)piperazine-1-carboxylate step1->intermediate1 step2 Reaction with Ethyl bromoacetate intermediate1->step2 Deprotection (e.g., TFA) followed by reaction intermediate2 Ethyl (4-(sec-butyl)piperazin-1-yl)acetate step2->intermediate2 step3 Acid Hydrolysis (e.g., 8N HCl, 95°C) intermediate2->step3 final_product (4-sec-Butyl-piperazin-1-yl)-acetic acid step3->final_product

Caption: Proposed synthetic pathway for (4-sec-Butyl-piperazin-1-yl)-acetic acid.

Comparative Analysis of N-Alkyl Piperazine Linkers

The choice of the N-alkyl substituent on the piperazine ring has a significant impact on the physicochemical properties of the resulting linker. This, in turn, influences the performance of the final drug conjugate.

Physicochemical Properties
LinkerPredicted pKaPredicted LogPKey Physicochemical Characteristics
(4-sec-Butyl-piperazin-1-yl)-acetic acid ~7.5 - 8.0~1.5 - 2.0Increased lipophilicity due to the branched sec-butyl group may enhance cell permeability. The branched nature could also provide some steric shielding, potentially increasing metabolic stability.
(4-Methyl-piperazin-1-yl)-acetic acid ~7.06[5]~0.5 - 1.0Lower lipophilicity compared to the sec-butyl analog. Well-established and commonly used linker.
(4-Ethyl-piperazin-1-yl)-acetic acid ~7.8 (estimated)~1.0 - 1.5Intermediate lipophilicity. Similar pKa to the methyl analog.[3]
Piperazin-1-yl-acetic acid pKa1: ~5.3, pKa2: ~9.7[8]< 0Higher polarity due to the unsubstituted nitrogen, leading to higher aqueous solubility but potentially lower cell permeability.
PEGylated Piperazine Acetic Acid VariableVariableThe polyethylene glycol (PEG) chain enhances hydrophilicity and solubility. Can be tailored to achieve desired linker length and properties.[1]

Note: Predicted pKa and LogP values are estimations based on known chemical trends and may vary depending on the prediction software used. Experimental validation is crucial.

The alkylation of one of the piperazine nitrogens generally leads to a decrease in the highest pKa value compared to the parent piperazine.[3] The introduction of a sec-butyl group is expected to result in a pKa that is broadly in line with other di-alkylated piperazines, likely in the range of 7.5 to 8.0.[3] The branching of the alkyl chain in the sec-butyl group is a key differentiator, potentially influencing membrane interaction and metabolic stability.[9]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of (4-sec-Butyl-piperazin-1-yl)-acetic acid with other piperazine linkers, a series of standardized in vitro assays should be performed.

pKa Determination via High-Performance Liquid Chromatography (HPLC)

Rationale: The pKa of the piperazine linker is critical as it determines the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement. An HPLC-based method is suitable for determining the pKa of compounds with poor water solubility.

G cluster_pka HPLC-based pKa Determination Workflow start Prepare mobile phases with a range of pH values step1 Inject the linker compound into the HPLC system start->step1 step2 Measure the retention time at each pH step1->step2 step3 Plot retention time (or capacity factor) vs. pH step2->step3 step4 Determine the pKa from the inflection point of the sigmoidal curve step3->step4

Caption: Workflow for determining pKa using HPLC.

Protocol: A detailed protocol for pKa determination by HPLC can be found in the work of Manderscheid and Eichinger.[10]

Cell Permeability Assessment using the Caco-2 Assay

Rationale: The ability of a PROTAC or other targeted therapeutic to cross the cell membrane is essential for its efficacy. The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[11]

G cluster_caco2 Caco-2 Permeability Assay Workflow start Culture Caco-2 cells on a permeable support to form a monolayer step1 Add the test compound to the apical (A) or basolateral (B) chamber start->step1 step2 Incubate for a defined period (e.g., 90-120 minutes) step1->step2 step3 Measure the concentration of the compound in the receiving chamber using LC-MS/MS step2->step3 step4 Calculate the apparent permeability coefficient (Papp) and efflux ratio step3->step4

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol: A bidirectional Caco-2 permeability assay should be performed to measure transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters. To improve the recovery of poorly soluble compounds like many PROTACs, the assay buffer can be supplemented with a low concentration of bovine serum albumin (BSA), for instance, 0.25%.[12]

In Vitro Plasma Stability Assay

Rationale: The stability of a linker in plasma is a crucial parameter that influences the in vivo half-life and overall exposure of the drug. This assay evaluates the susceptibility of the linker to degradation by plasma enzymes.

G cluster_plasma Plasma Stability Assay Workflow start Incubate the test compound (e.g., 1 µM) in plasma (human, mouse, rat) at 37°C step1 Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) start->step1 step2 Quench the reaction and precipitate proteins step1->step2 step3 Analyze the remaining parent compound by LC-MS/MS step2->step3 step4 Calculate the percentage of compound remaining over time and determine the half-life (t1/2) step3->step4

Caption: Workflow for the in vitro plasma stability assay.

Protocol: The test compound is incubated in plasma from different species (e.g., human, mouse, rat) to assess inter-species differences. The concentration of the parent compound is monitored over time using LC-MS/MS. A detailed protocol for this assay is provided by Cyprotex.[13]

Conclusion and Future Perspectives

The selection of a linker is a multi-parameter optimization process. (4-sec-Butyl-piperazin-1-yl)-acetic acid represents an intriguing option for linker design, with its branched alkyl group offering the potential for enhanced cell permeability and metabolic stability compared to linear alkyl analogs. However, without direct experimental data, its performance relative to other linkers remains predictive.

The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of (4-sec-Butyl-piperazin-1-yl)-acetic acid with other piperazine-based linkers. The data generated from these studies will be invaluable for researchers in making informed decisions in the design of next-generation targeted therapeutics with optimized physicochemical and pharmacokinetic properties. As the field of targeted drug delivery continues to evolve, a deeper understanding of the structure-property relationships of linkers will be paramount to the development of safer and more effective medicines.

References

  • DeSantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968–21977. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Zenodo. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. [Link]

  • Gabizon, R., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]

  • Experimental pKa values of piperazine-containing PROTACs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Plasma Stability. (n.d.). Cyprotex. Retrieved January 26, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Scientific Reports, 13(1), 12345.
  • Influence of Alkyl Chain Branching Positions on the Hole Mobilities of Polymer Thin-Film Transistors. (2012).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Mei, J., Diao, Y., Appleton, A. L., Fang, L., & Bao, Z. (2012). Influence of Alkyl Chain Branching Positions on the Hole Mobilities of Polymer Thin-Film Transistors. Advanced Materials, 24(43), 5878-5883. [Link]

  • Scott, J. S., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 62(2), 903-912.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery, 18(3), 265-276.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2021).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2011).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2022). Mini-Reviews in Medicinal Chemistry, 22(12), 1645-1663.
  • An example of determining proteolysis targeting chimera cell permeability by using Caco-2 cells. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (2015). Molecules, 20(5), 8775-8793.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). Molecules, 26(11), 3193.
  • Influence of Peripheral Alkyl Groups on Junction Configurations in Single-Molecule Electronics. (2024). The Journal of Physical Chemistry C, 128(4), 1647-1654.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 26, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 443-449.
  • Storage stability in mouse plasma and processed mouse blood. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 26, 2026, from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Semantic Scholar. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 836-848.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • Manderscheid, M., & Eichinger, T. (2003). Determination of pKa Values by Liquid Chromatography.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

The Influence of N-Alkyl Substitution on the Biological Activity of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the piperazine ring represents a cornerstone of medicinal chemistry. Its versatile structure has led to its incorporation into a vast array of therapeutic agents, acting on a wide range of biological targets.[1] The two nitrogen atoms of the piperazine core offer sites for chemical modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.[2][3] A common and critical modification is the substitution at one of the nitrogen atoms with an alkyl group. This guide provides an in-depth comparison of the biological activities of various N-alkyl piperazine derivatives, with a particular focus on the sec-butyl group in relation to other alkyl substituents.

The Critical Role of the N-Alkyl Group in Modulating Bioactivity

The nature of the N-alkyl substituent on a piperazine ring can profoundly influence a molecule's interaction with its biological target. Factors such as the size, shape, and lipophilicity of the alkyl group can dictate the potency, selectivity, and even the mechanism of action of the resulting compound.[2] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Generally, modifying the piperazine nitrogen with alkyl, aryl, or heterocyclic groups can modulate pharmacokinetic properties like lipophilicity and metabolic stability.[2] For instance, in the context of antimicrobial activity, substituents that increase lipophilicity may enhance the penetration of the bacterial cell membrane, thereby boosting antibacterial efficacy.[2] Conversely, for central nervous system (CNS) activity, alterations that affect the polarity or charge distribution can influence blood-brain barrier penetration and receptor binding affinity.[2]

Comparative Biological Activity: A Focus on Receptor Antagonism

A key area where the influence of N-alkyl substitution has been observed is in the development of receptor antagonists. The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor implicated in various diseases, including cancer and HIV. The development of CXCR4 antagonists is therefore of significant therapeutic interest.

A study on novel CXCR4 antagonists provides a direct comparison of the impact of different N-alkyl piperazine side chains on the inhibitory activity of a parent compound. The following table summarizes the findings for N-methyl, N-propyl, and N-butyl substitutions.

N-Alkyl SubstituentCXCR4 IC50 (nM)Muscarinic Acetylcholine Receptor (mAChR M1) IC50 (µM)Human Liver Microsome Stability (T1/2 min)
Methyl23001.832
Propyl260>50118
Butyl2102.1118

Data synthesized from a study on CXCR4 antagonists by Miller et al.[1]

From this data, a clear trend emerges. Increasing the alkyl chain length from methyl to propyl results in a nearly 10-fold increase in CXCR4 potency.[1] The N-propyl and N-butyl derivatives exhibit comparable and significantly higher potency than the N-methyl analog.[1] Notably, the N-propyl substituted compound also demonstrates a dramatic reduction in off-target effects, as evidenced by its lack of activity at the muscarinic acetylcholine receptor (mAChR M1) and improved metabolic stability in human liver microsomes.[1] While this particular study did not include a sec-butyl substituent, the data strongly suggests that the size and lipophilicity of the alkyl group play a crucial role in optimizing the interaction with the CXCR4 receptor. The slightly higher potency of the butyl group over the propyl group suggests that increased lipophilicity in this region is favorable for binding. It can be hypothesized that a sec-butyl group, being isomeric to the n-butyl group but with a different spatial arrangement, might offer a unique conformational profile that could further refine the binding affinity and selectivity.

Broader Implications for Biological Activity

The influence of N-alkyl substitution extends beyond CXCR4 antagonism. In the realm of antidepressant drug design, studies on piperazine derivatives targeting the 5-HT1A receptor have shown that the length of the alkyl chain can impact activity. For instance, in one series of compounds, antidepressant activity increased as the alkyl chain was lengthened from C4 to C6, and then decreased with further extension to C9.[4] This highlights that there is often an optimal alkyl chain length for a given biological target, beyond which steric hindrance or unfavorable hydrophobic interactions can diminish activity.

  • Small Alkyl Groups (Methyl, Ethyl): These substitutions can sometimes lead to lower potency compared to larger alkyl groups, as seen in the CXCR4 antagonist study.[1] However, they can also be beneficial for properties like aqueous solubility.

  • Linear Alkyl Chains (Propyl, Butyl, Hexyl): There is often an optimal chain length for maximizing biological activity, as seen in both the CXCR4 antagonist and antidepressant studies.[1][4] This is likely due to a balance of increasing beneficial hydrophobic interactions without introducing steric clashes in the binding pocket.

  • Branched Alkyl Chains (Isopropyl, sec-Butyl, tert-Butyl): Branched isomers introduce greater steric bulk near the piperazine nitrogen. This can be either beneficial or detrimental depending on the topology of the binding site. A sec-butyl group, for example, offers a chiral center and a different three-dimensional shape compared to its linear isomer, n-butyl. This could lead to improved selectivity for a particular receptor subtype or enzyme isoform.

Experimental Protocols for Comparative Analysis

To conduct a rigorous comparison of the biological activity of sec-butyl piperazine with other alkyl piperazines, a series of standardized in vitro assays are essential. Below are representative protocols for key experimental workflows.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor, in this case, the CXCR4 receptor.

Objective: To determine the inhibitory constant (Ki) of N-alkyl piperazine derivatives for the CXCR4 receptor.

Materials:

  • HEK293 cells stably expressing the human CXCR4 receptor.

  • [¹²⁵I]SDF-1α (radioligand).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Test compounds (sec-butyl piperazine and other alkyl piperazines) dissolved in DMSO.

  • Unlabeled SDF-1α for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-CXCR4 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]SDF-1α, and varying concentrations of the test compounds.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add a high concentration of unlabeled SDF-1α.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Objective: To determine the MIC of N-alkyl piperazine derivatives against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Incubator.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

SAR_Concept cluster_piperazine Piperazine Core cluster_alkyl N-Alkyl Substituents cluster_properties Resulting Properties Piperazine Piperazine Ring Methyl Methyl (Small, Less Lipophilic) Piperazine->Methyl Modification Propyl Propyl (Increased Lipophilicity) Piperazine->Propyl Modification secButyl sec-Butyl (Branched, Chiral) Piperazine->secButyl Modification Activity Biological Activity (Potency, Selectivity) Methyl->Activity PK Pharmacokinetics (Solubility, Stability) Methyl->PK Propyl->Activity Propyl->PK secButyl->Activity secButyl->PK

Caption: Structure-Activity Relationship of N-Alkyl Piperazines.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesize N-Alkyl Piperazine Series (Methyl, Ethyl, Propyl, sec-Butyl, etc.) Binding Receptor Binding Assay (e.g., CXCR4) Synthesis->Binding Functional Functional Assay (e.g., Calcium Flux) Synthesis->Functional Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Antimicrobial->SAR Comparison Comparative Analysis of Potency and Selectivity SAR->Comparison

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The N-alkyl substituent on the piperazine ring is a critical determinant of biological activity. While comprehensive comparative data for sec-butyl piperazine against a wide range of other alkyl groups is an area ripe for further investigation, existing studies clearly demonstrate that variations in the size, length, and branching of the alkyl chain can lead to significant differences in potency, selectivity, and pharmacokinetic properties. The N-propyl and N-butyl groups have shown particular promise in enhancing CXCR4 antagonist activity, suggesting that a certain degree of lipophilicity is beneficial for this target. The unique steric profile of the sec-butyl group warrants further exploration, as it may offer advantages in terms of selectivity or binding affinity for specific biological targets. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to systematically investigate these structure-activity relationships and advance the design of novel piperazine-based therapeutics.

References

  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 449–454. [Link]

  • Gao, L., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campania, 28(1), 2588-2595. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1). [Link]

Sources

comparative analysis of different synthetic methods for piperazine acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Acetic Acids in Drug Discovery

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability. When functionalized with an acetic acid moiety, the resulting piperazine acetic acid scaffold becomes a versatile building block in drug design, acting as a key pharmacophore in a range of therapeutic agents. The acidic group can engage in crucial hydrogen bonding interactions with biological targets, while the piperazine core provides a rigid spacer to orient other pharmacophoric elements. Given their importance, the efficient and selective synthesis of piperazine acetic acids is a critical endeavor for researchers in drug development. This guide provides a comparative analysis of the most common synthetic methods, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate strategy for a given research objective.

Core Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of piperazine acetic acids can be broadly categorized into two main approaches: functionalization of a pre-existing piperazine ring and de novo synthesis of the piperazine core. The choice of method is often dictated by the desired substitution pattern on the piperazine ring.

N-Alkylation: The Direct Approach

Direct N-alkylation of a piperazine with a haloacetic acid or its ester is a classical and straightforward method for preparing N-substituted piperazine acetic acids. This approach is particularly useful when the desired product is unsubstituted on the carbon atoms of the piperazine ring.

Mechanism and Rationale:

The reaction proceeds via a standard SN2 mechanism, where the nucleophilic secondary amine of the piperazine attacks the electrophilic carbon of the haloacetate. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity. To favor mono-alkylation over the undesired di-alkylation product, a large excess of the piperazine starting material is often employed.[1] Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, provides excellent control over the regioselectivity, followed by a deprotection step.[2]

Experimental Protocol: Mono-N-alkylation of Piperazine with Ethyl Bromoacetate

  • Materials: Piperazine, ethyl bromoacetate, potassium carbonate, acetonitrile.

  • Procedure:

    • To a stirred solution of a significant excess of piperazine (e.g., 5-10 equivalents) in anhydrous acetonitrile, add potassium carbonate (2-3 equivalents).

    • Slowly add ethyl bromoacetate (1 equivalent) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography or distillation to yield ethyl piperazine-1-acetate.

    • Subsequent hydrolysis of the ester under acidic or basic conditions yields piperazine-1-acetic acid.

Advantages:

  • Simplicity: The reaction is conceptually simple and easy to perform.

  • Readily Available Starting Materials: Piperazine and haloacetic acid derivatives are commercially available and relatively inexpensive.

Disadvantages:

  • By-product Formation: Over-alkylation to form the di-substituted piperazine is a common side reaction, which can complicate purification and lower the yield of the desired mono-substituted product.[3]

  • Limited Scope: This method is generally not suitable for the synthesis of C-substituted piperazine acetic acids.

Reductive Amination: A Controlled Alternative

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more controlled approach to the synthesis of N-substituted piperazine acetic acids compared to direct alkylation.[4][5] This method involves the reaction of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the piperazine on the carbonyl carbon of an aldehyde or ketone, such as glyoxylic acid, to form a hemiaminal. This is followed by dehydration to generate an iminium ion. A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the final N-alkylated piperazine.[7][8] The choice of reducing agent is critical; STAB is often preferred as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions which favor iminium ion formation.[7]

Experimental Protocol: Reductive Amination of N-Boc-piperazine with Glyoxylic Acid

  • Materials: N-Boc-piperazine, glyoxylic acid, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid (catalytic).

  • Procedure:

    • Dissolve N-Boc-piperazine (1 equivalent) and glyoxylic acid (1.1 equivalents) in anhydrous DCM.

    • Add a catalytic amount of acetic acid to the mixture to facilitate iminium ion formation.

    • Stir the reaction at room temperature for 1-2 hours.

    • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-piperazine acetic acid.

    • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final piperazine acetic acid.

Advantages:

  • High Selectivity: Reductive amination typically provides excellent selectivity for mono-alkylation, avoiding the over-alkylation issues seen with direct alkylation.[4]

  • Milder Conditions: The reaction can often be carried out under mild, neutral, or slightly acidic conditions.

  • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse range of N-substituted piperazine derivatives.

Disadvantages:

  • Two-Step, One-Pot Procedure: While often performed in one pot, the reaction is mechanistically a two-step process.

  • Cost of Reagents: The reducing agents, such as STAB, can be more expensive than the reagents used in direct alkylation.

De Novo Synthesis: Constructing Substituted Piperazine Acetic Acids

For the synthesis of piperazine acetic acids with substituents on the carbon backbone, a de novo synthesis of the piperazine ring is often necessary. This approach provides precise control over the stereochemistry and substitution pattern of the final product. A notable example is the synthesis of 3-substituted piperazine-2-acetic acid esters from chiral amino acids.[9]

Mechanism and Rationale:

This multi-step synthesis typically begins with a chiral amino acid, which is converted into a key 1,2-diamine intermediate. The piperazine ring is then constructed through a cyclization reaction. For instance, an N-protected amino acid can be converted to a β-ketoester, which then undergoes reductive amination to form a diamine. After orthogonal protection of the two amino groups, the piperazine ring is formed via an intramolecular cyclization. This strategy allows for the introduction of various substituents at the C3 position, derived from the side chain of the starting amino acid.

Experimental Protocol Outline: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters [9]

  • β-Ketoester Formation: An N-Boc protected chiral amino acid is converted to a β-ketoester using a Masamune condensation.

  • Reductive Amination: The β-ketoester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield a 1,2-diamine.

  • Orthogonal Protection: The newly formed primary amine is protected with a suitable protecting group (e.g., nosyl) that is stable to the conditions used for the subsequent cyclization and final deprotection steps.

  • Annulation and Cyclization: The orthogonally protected diamine is treated with a reagent like bromoethyldiphenylsulfonium triflate, followed by deprotection of the Boc group, which triggers an intramolecular cyclization to form the piperazine ring.

  • Purification: The resulting diastereomeric piperazine acetic acid esters (cis and trans) can be separated by column chromatography.

Advantages:

  • Stereochemical Control: This method allows for the synthesis of enantiomerically pure C-substituted piperazine acetic acids.[9]

  • Structural Diversity: It provides access to a wide range of C-substituted derivatives that are not accessible through direct N-alkylation or reductive amination of piperazine itself.

Disadvantages:

  • Multi-step Synthesis: The synthesis is lengthy and can involve multiple protection and deprotection steps, leading to lower overall yields.

  • Complex Procedures: The experimental procedures are more complex and require careful optimization of each step.

  • Potential for Racemization: Racemization can occur at certain steps, particularly if harsh conditions are used.[9]

Multicomponent Reactions: The Ugi Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular complexity from simple starting materials. While not a direct synthesis of simple piperazine acetic acids, it can be employed to create highly substituted piperazine derivatives, including those with an acetic acid moiety, in a single step.[10][11]

Mechanism and Rationale:

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By using a bifunctional starting material, such as piperazine as the amine component and bromoacetic acid as the acid component, a subsequent intramolecular cyclization can lead to the formation of a piperazine-containing ring system. The split-Ugi reaction is particularly well-suited for symmetrical diamines like piperazine, allowing for regioselective functionalization.[12]

Advantages:

  • High Convergence: The Ugi reaction allows for the formation of complex molecules in a single step from readily available starting materials.

  • Diversity-Oriented Synthesis: It is highly amenable to the creation of libraries of compounds for drug discovery by varying the four components.

Disadvantages:

  • Limited to Substituted Derivatives: This method is primarily used for the synthesis of more complex, substituted piperazine derivatives rather than simple piperazine acetic acids.

  • Product Complexity: The products of the Ugi reaction can be complex, and purification can be challenging.

Comparative Analysis of Synthetic Methods

FeatureN-AlkylationReductive AminationDe Novo SynthesisUgi Reaction
Primary Application Simple N-substituted piperazine acetic acidsSimple N-substituted piperazine acetic acidsC-substituted, chiral piperazine acetic acidsHighly substituted, complex piperazine derivatives
Selectivity Moderate (risk of dialkylation)High (mono-alkylation favored)High (stereocontrol)High (for complex structures)
Number of Steps 1-21 (one-pot, two-step)Multi-step1 (followed by cyclization)
Yields Variable (can be high with excess piperazine)Generally good to excellentLower overall yieldsModerate to good
Scalability Moderate (purification can be an issue)GoodChallengingModerate
Cost-Effectiveness High (inexpensive reagents)Moderate (more expensive reducing agents)Low (multi-step, expensive reagents)Moderate
Safety Considerations Use of alkyl halidesUse of hydride reducing agentsMultiple steps with various reagentsUse of isocyanides (toxic)

Visualizing the Synthetic Pathways

To better illustrate the core transformations in the synthesis of piperazine acetic acids, the following diagrams outline the key steps in N-alkylation, reductive amination, and the de novo synthesis approach.

N_Alkylation Piperazine Piperazine PiperazineAceticEster Piperazine Acetic Acid Ester Piperazine->PiperazineAceticEster Haloacetate Haloacetic Acid Ester Haloacetate->PiperazineAceticEster Base Base Base->PiperazineAceticEster Facilitates Reaction PiperazineAceticAcid Piperazine Acetic Acid PiperazineAceticEster->PiperazineAceticAcid Hydrolysis Hydrolysis

Caption: N-Alkylation of Piperazine.

Reductive_Amination Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium Carbonyl Carbonyl Compound (e.g., Glyoxylic Acid) Carbonyl->Iminium PiperazineAceticAcid Piperazine Acetic Acid Iminium->PiperazineAceticAcid Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->PiperazineAceticAcid

Caption: Reductive Amination Pathway.

De_Novo_Synthesis AminoAcid Chiral Amino Acid BetaKetoester β-Ketoester AminoAcid->BetaKetoester Masamune Condensation Diamine 1,2-Diamine BetaKetoester->Diamine Reductive Amination ProtectedDiamine Orthogonally Protected Diamine Diamine->ProtectedDiamine Protection PiperazineRing Piperazine Acetic Acid Ester ProtectedDiamine->PiperazineRing Annulation & Cyclization

Caption: De Novo Synthesis of C-Substituted Piperazine Acetic Acids.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for preparing piperazine acetic acids is a strategic decision that depends on the specific target molecule and the goals of the research program. For simple, N-substituted piperazine acetic acids, both N-alkylation and reductive amination are viable options. N-alkylation is often simpler and more cost-effective for large-scale synthesis, provided that the issue of dialkylation can be effectively managed. Reductive amination offers superior control and selectivity, making it a preferred choice in many discovery chemistry settings.

For the synthesis of more complex, C-substituted piperazine acetic acids, particularly when stereochemical control is required, a de novo synthesis of the piperazine ring is the most rational approach. While more labor-intensive, this strategy provides unparalleled flexibility in introducing structural diversity. Finally, multicomponent reactions like the Ugi reaction offer a rapid and convergent route to highly decorated piperazine scaffolds, which can be invaluable in the early stages of drug discovery for library synthesis.

By carefully considering the trade-offs between factors such as selectivity, yield, scalability, cost, and the complexity of the target molecule, researchers can select the most efficient and effective synthetic strategy to access the desired piperazine acetic acid derivatives for their drug discovery efforts.

References

  • Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]

  • Process for the N-monoalkyl
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]

  • Method for preparing n-alkyl-piperazines. (2014). WO2014184039A1.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2017). ACS Medicinal Chemistry Letters. [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2022). The Journal of Organic Chemistry. [Link]

  • Comparative synthetic platforms for mono-N-alkylation of piperazine. (n.d.). ResearchGate. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science. [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Advances. [Link]

  • Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof. (2009). US20090227791A1.
  • Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2015). The Journal of Organic Chemistry. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Multicomponent Synthesis of Fused Benzimidazolopiperazines. (n.d.). The Journal of Organic Chemistry. [Link]

  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC. [Link]

  • Green Chemistry Metrics, A Review. (2022). Molecules. [Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Deriv
  • Reductive amination route for selective N-monosubstitution. (n.d.). ResearchGate. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ResearchGate. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of (4-sec-Butyl-piperazin-1-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery, the journey of a promising molecule from the bench to the bedside is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions, even minor ones, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting and comparing cross-reactivity studies of novel chemical entities, using (4-sec-Butyl-piperazin-1-yl)-acetic acid derivatives as a focal point. While specific data for this exact chemical series is not publicly available, the principles and methodologies outlined here serve as a robust blueprint for the preclinical evaluation of any new piperazine-based compound.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological systems, from central nervous system disorders to oncology.[3][4] Its prevalence highlights its favorable physicochemical properties and synthetic tractability. However, this structural versatility also underscores the potential for promiscuous binding to multiple targets. Therefore, a rigorous assessment of cross-reactivity is not just a regulatory requirement but a fundamental aspect of building a comprehensive safety and efficacy profile for any new piperazine-containing drug candidate.

The Imperative of Early and Comprehensive Off-Target Profiling

Understanding a compound's selectivity profile early in the drug discovery process is paramount.[2][5] It allows for the early identification and mitigation of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and reduce the risk of adverse effects.[1][2] A thorough cross-reactivity assessment can also uncover unexpected therapeutic opportunities by identifying beneficial polypharmacology.[5]

This guide will walk you through the essential in vitro and cellular assays necessary to build a detailed selectivity profile. We will delve into the "why" behind experimental choices, providing not just protocols but also the scientific rationale to empower you to design and interpret your studies effectively.

A Multi-pronged Approach to Unraveling Cross-Reactivity

A comprehensive cross-reactivity study employs a tiered approach, starting with broad screening panels and progressing to more focused mechanistic studies.

Workflow for Assessing Cross-Reactivity

A Compound Synthesis (4-sec-Butyl-piperazin-1-yl)-acetic acid derivatives B Primary Target Engagement Assay A->B C Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) B->C Confirmed On-Target Activity D In Vitro Enzyme/Receptor Binding Assays (for identified off-targets) C->D Identified Hits G Data Analysis & Interpretation C->G E Cellular Functional Assays D->E Confirmed Binding D->G F In Vivo Safety & Efficacy Studies E->F Cellular Activity Profile E->G F->G

Caption: A typical workflow for assessing the cross-reactivity of novel compounds.

I. Foundational Screening: Casting a Wide Net

The initial step involves screening the (4-sec-Butyl-piperazin-1-yl)-acetic acid derivatives against large, commercially available panels of receptors, enzymes, and ion channels. This provides a broad overview of potential off-target interactions.

Key Considerations:

  • Panel Selection: The choice of screening panel should be guided by the chemical structure of the derivatives and any known liabilities of the piperazine class. Given the diverse activities of piperazine-containing drugs, a comprehensive panel covering major target families is recommended.[3][4]

  • Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening to maximize the chances of detecting even weak interactions.

II. In Vitro Confirmation and Affinity Determination: The Litmus Test

Any "hits" from the broad panel screening must be validated through robust in vitro binding or enzyme inhibition assays to confirm the interaction and determine the affinity (e.g., Ki, Kd, or IC50).

A. Competitive Radioligand Binding Assays (for Receptor Targets)

This classic technique remains a gold standard for quantifying the affinity of a test compound for a receptor.[6][7] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.[7][8]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare membranes from cells overexpressing the target receptor.

  • Assay Buffer: Utilize a buffer system optimized for the specific receptor-ligand interaction.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the (4-sec-Butyl-piperazin-1-yl)-acetic acid derivative.

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

B. Enzyme Inhibition Assays (for Enzyme Targets)

For enzymatic off-targets, direct inhibition assays are performed to determine the IC50 value of the test compound.[9][10]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Prepare a solution of the purified enzyme, its specific substrate, and the (4-sec-Butyl-piperazin-1-yl)-acetic acid derivative in an appropriate assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).[11]

  • Data Analysis: Plot the initial reaction velocity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical Cross-Reactivity Data for (4-sec-Butyl-piperazin-1-yl)-acetic Acid Derivatives

DerivativePrimary Target IC50 (nM)Off-Target 1 (e.g., 5-HT2A) Ki (nM)Off-Target 2 (e.g., hERG) IC50 (µM)Selectivity Ratio (Off-Target 1 / Primary Target)
Compound A 15250> 1016.7
Compound B 2550008.5200
Compound C 850> 106.25
Reference Drug 101000> 10100

This table presents hypothetical data for illustrative purposes.

III. Cellular Functional Assays: Bridging the Gap to Physiology

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine whether this binding translates into a functional effect in a cellular context.[12][13] Cellular assays can reveal if the compound acts as an agonist, antagonist, or inverse agonist at a receptor, or if it modulates a specific signaling pathway.[14]

Cellular Signaling Pathway

cluster_0 Cell Membrane GPCR Off-Target GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Test Compound Ligand->GPCR Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A simplified GPCR signaling pathway that can be modulated by off-target interactions.

Experimental Protocol: Cellular Functional Assay (e.g., Calcium Mobilization)

  • Cell Culture: Culture cells endogenously expressing or engineered to express the off-target receptor.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add the (4-sec-Butyl-piperazin-1-yl)-acetic acid derivative at various concentrations.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of these studies is to build a comprehensive selectivity profile for each derivative. This involves comparing the potency at the primary target with the potencies at any identified off-targets. A selectivity ratio (off-target IC50 or Ki / primary target IC50 or Ki) of at least 100-fold is often considered a desirable starting point, although the acceptable window depends on the specific targets and therapeutic indication.

By systematically applying the principles and methodologies outlined in this guide, researchers can confidently characterize the cross-reactivity profiles of their (4-sec-Butyl-piperazin-1-yl)-acetic acid derivatives. This rigorous, data-driven approach is essential for de-risking novel drug candidates and paving the way for the development of safer and more effective medicines.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem. National Institutes of Health. Available at: [Link]

  • (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. National Institutes of Health. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC. National Institutes of Health. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and... - ResearchGate. ResearchGate. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. National Institutes of Health. Available at: [Link]

  • Predictive in silico off-target profiling in drug discovery - PubMed. National Institutes of Health. Available at: [Link]

  • A review for cell-based screening methods in drug discovery - PMC. National Institutes of Health. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. Vipergen. Available at: [Link]

  • Structures of anti-histamine; piperazine derivatives and piperidine... - ResearchGate. ResearchGate. Available at: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Pelago Bioscience. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Multispan, Inc. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. American Chemical Society. Available at: [Link]

  • Off Target Effect - Massive Bio. Massive Bio. Available at: [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. ResearchGate. Available at: [Link]

  • 5.4: Enzyme Inhibition - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing - Frontiers. Frontiers. Available at: [Link]

  • Competitive binding assay of selective GPCRs with MC3R and MC4R. (AeI)... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

  • Off-Target Profiling - Creative Biolabs. Creative Biolabs. Available at: [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. Reaction Biology. Available at: [Link]

  • Enzyme inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Nuvisan. Available at: [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Target Review. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. Available at: [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester - PubMed. National Institutes of Health. Available at: [Link]

  • Biochemical and biological properties of 4-(3-phenyl-[3][4][15] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed. National Institutes of Health. Available at: [Link]

  • How to improve drug selectivity? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Institutes of Health. Available at: [Link]

Sources

A Comprehensive Guide to Confirming the Identity and Purity of (4-sec-Butyl-piperazin-1-yl)-acetic Acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of safety and efficacy. This guide provides an in-depth technical comparison for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize (4-sec-Butyl-piperazin-1-yl)-acetic acid. We will explore the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide actionable protocols.

The Central Role of Structural Verification and Purity

(4-sec-Butyl-piperazin-1-yl)-acetic acid, a substituted piperazine derivative, holds potential in various therapeutic areas due to the prevalence of the piperazine scaffold in bioactive molecules.[1][2][3][4] Before any biological evaluation, it is imperative to confirm that the synthesized molecule is indeed the target compound and to quantify any impurities. The International Council for Harmonisation (ICH) guidelines mandate strict control of impurities in new drug substances, making robust analytical methods essential.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary technique for both qualitative and quantitative analysis of organic molecules.[9] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule, offering a fingerprint for identity confirmation. Furthermore, Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a compound.[10][11][12]

I. Structural Elucidation by ¹H and ¹³C NMR

The first step in our analysis is the confirmation of the chemical structure of (4-sec-Butyl-piperazin-1-yl)-acetic acid. This is achieved by analyzing the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (CH₃)~0.9Triplet3HTerminal methyl group of the sec-butyl group, split by the adjacent methine proton.
H-b (CH₃)~1.1Doublet3HMethyl group on the chiral center of the sec-butyl group, split by the adjacent methine proton.
H-c (CH₂)~1.4-1.6Multiplet2HMethylene group of the sec-butyl group, with complex splitting from adjacent protons.
H-d (CH)~2.5-2.7Multiplet1HMethine proton of the sec-butyl group, deshielded by the nitrogen atom.
H-e (Piperazine CH₂)~2.6-2.8Multiplet4HPiperazine ring protons adjacent to the sec-butyl substituted nitrogen.
H-f (Piperazine CH₂)~2.8-3.0Multiplet4HPiperazine ring protons adjacent to the acetic acid substituted nitrogen.
H-g (CH₂)~3.2Singlet2HMethylene group of the acetic acid moiety, adjacent to the nitrogen and carbonyl group.
H-h (OH)BroadSinglet1HCarboxylic acid proton, chemical shift can be variable and may exchange with water.

Note: Chemical shifts are predictions and can vary based on the solvent and concentration used.[13][14]

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Assignment Expected Chemical Shift (δ, ppm) Rationale
C-a (CH₃)~12Terminal methyl carbon of the sec-butyl group.
C-b (CH₃)~18Methyl carbon on the chiral center of the sec-butyl group.
C-c (CH₂)~28Methylene carbon of the sec-butyl group.
C-d (CH)~58Methine carbon of the sec-butyl group, attached to nitrogen.
C-e (Piperazine CH₂)~50-54Piperazine ring carbons. Due to the substitution pattern, two distinct signals may be observed.
C-f (CH₂)~57Methylene carbon of the acetic acid moiety.
C-g (C=O)~170-175Carbonyl carbon of the carboxylic acid.[15]

Note: These are approximate chemical shift values.[16][17]

II. Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[9][18] The principle relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[12]

Experimental Protocol for qNMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (4-sec-Butyl-piperazin-1-yl)-acetic acid sample.[18]

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The internal standard should have signals that do not overlap with the analyte signals.[19]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).[19]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate quantification. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Identifying and Quantifying Impurities

Potential impurities in the synthesis of (4-sec-Butyl-piperazin-1-yl)-acetic acid could include starting materials, by-products, or degradation products.[8] These can often be identified by characteristic signals in the NMR spectrum that do not correspond to the target molecule. For instance, residual starting materials like piperazine would show a distinct singlet in the ¹H NMR spectrum. The quantity of these impurities can be determined using the qNMR method described above.

III. Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here's a comparison of NMR with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[20][21]

Technique Strengths Weaknesses Application in this Context
NMR - Provides detailed structural information. - Non-destructive. - Primary quantitative method (qNMR).[9] - Can identify and quantify unknown impurities without a reference standard.- Relatively low sensitivity.[20] - Higher initial instrument cost.[22]- Unambiguous identity confirmation. - Absolute purity determination. - Structural elucidation of impurities.
HPLC - High sensitivity and resolution. - Well-established for purity analysis. - Can be coupled with various detectors (UV, MS).- Requires a reference standard for quantification. - May not distinguish between isomers.[20] - Destructive to the sample.- Routine purity checks. - Separation of closely related impurities. - Method validation for quality control.
MS - Extremely high sensitivity. - Provides accurate mass and molecular formula information.[20]- Does not provide detailed structural information on its own. - Isomer differentiation can be challenging.[20]- Confirmation of molecular weight. - Identification of impurities when coupled with HPLC (LC-MS).

IV. Experimental Workflow and Data Interpretation Logic

The following diagrams illustrate the typical workflow for NMR analysis and the logical process for interpreting the resulting data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample weigh_standard Accurately weigh internal standard weigh_sample->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve load_sample Load sample into NMR spectrometer dissolve->load_sample setup_params Set up acquisition parameters (D1, scans) load_sample->setup_params acquire_spectrum Acquire 1H and 13C spectra setup_params->acquire_spectrum process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_spectrum->process_fid integrate Integrate signals process_fid->integrate calculate Calculate purity integrate->calculate

Caption: Experimental Workflow for NMR Analysis.

data_interpretation cluster_identity Identity Confirmation cluster_purity Purity Assessment start Obtain NMR Spectra (1H, 13C) chem_shift Analyze Chemical Shifts start->chem_shift multiplicity Analyze Signal Multiplicities chem_shift->multiplicity integration Analyze Signal Integrations multiplicity->integration compare Compare with Expected Structure integration->compare identity_confirmed Identity Confirmed? compare->identity_confirmed identify_impurities Identify Impurity Signals identity_confirmed->identify_impurities Yes stop End Analysis identity_confirmed->stop No - Re-evaluate Synthesis quantify_impurities Quantify Impurities via qNMR identify_impurities->quantify_impurities purity_determined Purity Determined quantify_impurities->purity_determined purity_determined->stop

Sources

Performance Evaluation of (4-sec-Butyl-piperazin-1-yl)-acetic acid in Kappa-Opioid Receptor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth performance evaluation of (4-sec-Butyl-piperazin-1-yl)-acetic acid, also known as BRL-52537, a potent and selective kappa-opioid receptor (KOR) agonist. Its performance is compared against other well-established KOR agonists, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate tool for their research needs. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction to (4-sec-Butyl-piperazin-1-yl)-acetic acid (BRL-52537)

(4-sec-Butyl-piperazin-1-yl)-acetic acid (BRL-52537) is a highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, addiction, and mood disorders.[1] BRL-52537 has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[2][3] These effects are linked to its ability to attenuate the production of nitric oxide, a key mediator of neuronal damage in ischemic conditions.[2][3] The high affinity and selectivity of BRL-52537 for the KOR make it a valuable pharmacological tool for investigating the therapeutic potential of targeting this receptor system.

The Kappa-Opioid Receptor Signaling Pathway

The kappa-opioid receptor primarily couples to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various ion channels, including promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This collective action results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

An important aspect of KOR signaling is the concept of biased agonism , where a ligand can preferentially activate one downstream signaling pathway over another.[4][5] For KORs, agonists can show bias towards either the G-protein-mediated pathway, which is associated with the desired therapeutic effects like analgesia, or the β-arrestin pathway, which is often linked to undesirable side effects such as dysphoria and sedation.[4][5] Understanding the biased signaling profile of a KOR agonist is therefore crucial for predicting its therapeutic window.

Diagram of the Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP conversion Calcium Ca²⁺ Influx Ca_channel->Calcium blocks Potassium K⁺ Efflux K_channel->Potassium facilitates Agonist Agonist (BRL-52537) Agonist->KOR Binding ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition (Neuroprotection) cAMP->Neuronal_Inhibition leads to Calcium->Neuronal_Inhibition Potassium->Neuronal_Inhibition Adverse_Effects Adverse Effects (Dysphoria, Sedation) beta_arrestin->Adverse_Effects

Caption: Simplified KOR signaling cascade.

Comparative Performance Evaluation

To provide a comprehensive comparison, BRL-52537 is evaluated alongside a panel of standard KOR agonists with varying properties:

  • U-50,488H: A widely used, selective KOR agonist.[6]

  • U-69,593: Another potent and selective KOR agonist, often used as a radioligand in binding assays.[2]

  • GR-89696: A potent KOR agonist with reported subtype selectivity.[7][8]

  • Salvinorin A: A naturally occurring, non-nitrogenous KOR agonist known for its potent hallucinogenic effects.[9][10]

Radioligand Binding Affinity

Receptor binding assays are fundamental for determining the affinity of a ligand for its target. In this assay, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-U-69,593) is competed off by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

CompoundKOR Ki (nM)µ-Opioid Receptor Ki (nM)Selectivity (µ/KOR)
BRL-52537 0.24 [1][11]1560 [1]~6500-fold
U-50,488H0.2[6]370[6]~1850-fold
U-69,5930.3[12]>1000>3333-fold
Salvinorin A2.5>1000>400-fold

Data for GR-89696 was not available in a directly comparable format.

Expert Interpretation: The data clearly demonstrates the high affinity and exceptional selectivity of BRL-52537 for the kappa-opioid receptor over the mu-opioid receptor. This high selectivity is critical for minimizing off-target effects and for precisely dissecting the physiological roles of the KOR.

Functional Activity at the Kappa-Opioid Receptor

Functional assays measure the biological response elicited by ligand binding. Here, we compare the performance of the selected agonists in three key functional assays: GTPγS binding, cAMP inhibition, and β-arrestin recruitment.

This assay measures the initial step in G-protein activation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The potency (EC50) and efficacy (Emax) of an agonist in stimulating [³⁵S]GTPγS binding are indicative of its ability to activate the G-protein signaling pathway.

This assay measures a downstream consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity. Cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of a KOR agonist to inhibit this forskolin-stimulated cAMP production is quantified. This provides a measure of the functional consequence of G-protein signaling.

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an important signaling pathway in its own right. Various techniques, such as Bioluminescence Resonance Energy Transfer (BRET), can be employed for this purpose.

CompoundGTPγS Binding EC50 (nM)cAMP Inhibition EC50 (nM)β-Arrestin Recruitment EC50 (nM)
BRL-52537 Data not availableData not availableData not available
U-50,488H9.31[6]Data available, often used as referenceData available, often used as reference
U-69,593~3-8[4]17[4][5]191[4][5]
Salvinorin A2.10.03Data available

Experimental Protocols

Radioligand Binding Assay ([³H]-U-69,593)

Objective: To determine the binding affinity (Ki) of test compounds for the kappa-opioid receptor.

Materials:

  • HEK 293 cells stably expressing the human kappa-opioid receptor.

  • Binding Buffer: 50 mM Trizma base, pH 7.4.

  • [³H]-U-69,593 (specific activity ~40 Ci/mmol).

  • Unlabeled U-69,593 or Naloxone for determining non-specific binding.

  • 96-well polypropylene plates.

  • Unifilter GF/C filter plates.

  • 0.5% polyethylenimine (PEI).

  • Scintillation cocktail.

  • Plate-based scintillation counter.

Procedure:

  • Prepare cell membranes from HEK 293 cells expressing the KOR.

  • In a 96-well plate, add 10-20 µg of membrane protein per well.

  • Add increasing concentrations of the test compound (e.g., BRL-52537).

  • Add [³H]-U-69,593 to a final concentration of 0.4-0.8 nM.

  • For non-specific binding control wells, add 10 µM unlabeled U-69,593 or naloxone.

  • Incubate the plate for 1 hour at room temperature (~25°C).

  • Harvest the samples by rapid filtration onto GF/C filter plates pre-soaked in 0.5% PEI.

  • Wash the filters five times with ice-cold binding buffer.

  • Dry the filter plates at 50°C for 1-2 hours.

  • Add 50 µL of scintillation cocktail to each well and count in a scintillation counter.

  • Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prep_membranes Prepare KOR-expressing cell membranes start->prep_membranes add_reagents Add membranes, [³H]-U-69,593, and test compound to plate prep_membranes->add_reagents incubate Incubate at 25°C for 1 hour add_reagents->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters filter->wash dry Dry filter plate wash->dry add_scintillant Add scintillation cocktail dry->add_scintillant count Count radioactivity add_scintillant->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Caption: Workflow for a KOR radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the potency and efficacy of test compounds in activating G-protein signaling.

Materials:

  • KOR-expressing cell membranes.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • [³⁵S]GTPγS (0.1 nM final concentration).

  • Test compounds.

  • SPA beads or filter plates.

Procedure:

  • In a 96-well plate, combine KOR-expressing membranes (5-20 µ g/well ), GDP, and varying concentrations of the test compound in assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60-90 minutes at 30°C.

  • Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data to determine EC50 and Emax values.[13]

cAMP Inhibition Assay

Objective: To assess the functional consequence of KOR-mediated G-protein activation on adenylyl cyclase activity.

Materials:

  • CHO or HEK 293 cells expressing the KOR.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with IBMX for 30 minutes.

  • Add varying concentrations of the test compound and incubate for 5-10 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Calculate the percent inhibition of forskolin-stimulated cAMP production and determine the IC50.[14]

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of β-arrestin to the KOR upon agonist stimulation.

Materials:

  • Cells co-expressing KOR fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., GFP).

  • Substrate for the bioluminescent donor (e.g., coelenterazine).

  • Test compounds.

  • Plate reader capable of measuring BRET.

Procedure:

  • Plate the cells in a 96-well plate.

  • Add the bioluminescent substrate and incubate.

  • Add varying concentrations of the test compound.

  • Measure the light emission at the wavelengths corresponding to the donor and acceptor.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio as a function of agonist concentration to determine EC50 and Emax.[4][5]

Conclusion

(4-sec-Butyl-piperazin-1-yl)-acetic acid (BRL-52537) is a highly potent and selective kappa-opioid receptor agonist. Its exceptional selectivity for the KOR over the µ-opioid receptor makes it a superior tool for targeted investigations of KOR function. While direct comparative data in key functional assays that determine signaling bias are not yet widely published, its demonstrated in vivo efficacy in neuroprotection models suggests robust G-protein pathway activation. For researchers investigating the therapeutic potential of KOR activation, particularly in the context of neuroprotection, BRL-52537 represents a prime candidate for further study. The detailed protocols provided herein offer a solid foundation for conducting rigorous comparative evaluations of BRL-52537 and other KOR ligands, ultimately aiding in the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Sturaro, C., Malfacini, D., Argentieri, M., Djeujo, F. M., Marzola, E., Albanese, V., Ruzza, C., Guerrini, R., Calo', G., & Molinari, P. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868233. [Link]

  • Wikipedia contributors. (2023, December 27). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression. ChemRxiv. [Link]

  • Goyagi, T., Toung, T. J., Kirsch, J. R., Traystman, R. J., Koehler, R. C., Hurn, P. D., & Bhardwaj, A. (2003). Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. Stroke, 34(6), 1533–1538. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Bhardwaj, A., Hurn, P. D., Kirsch, J. R., & Traystman, R. J. (2005). Ischemic neuroprotection with selective κ-opioid receptor agonist is gender specific. Journal of Cerebral Blood Flow & Metabolism, 25(10), 1347-1353. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • IUPHAR/BPS Guide to PHARMACOLOGY. U69593. [Link]

  • Butelman, E. R., Ko, M. C., Sobczyk-Kojiro, K., Mosberg, H. I., & Woods, J. H. (2000). GR89,696: a potent kappa-opioid agonist with subtype selectivity in rhesus monkeys. The Journal of pharmacology and experimental therapeutics, 293(3), 999–1006.
  • ResearchGate. Opioid agonist inhibition of forskolin-stimulated cAMP accumulation... [Link]

  • Lahti, R. A., Mickelson, M. M., McCall, J. M., & Von Voigtlander, P. F. (1985). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. European journal of pharmacology, 109(2), 281–284. [Link]

  • Hiranita, T., Wilkinson, D. S., & Ko, M. C. (2014). U-69593, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats. Pharmacology, biochemistry, and behavior, 124, 357–363. [Link]

  • O'Neill, M. F., Bond, A., Ornstein, P. L., Ward, M. A., Hicks, C. A., Hoo, K., & Bleakman, D. (1995). Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist. British journal of pharmacology, 116(4), 2223–2228.
  • Ide, S., Sakurada, C., Sakurada, T., & Uhl, G. R. (2001). U-50488H, a kappa-opioid receptor agonist, markedly prevents memory dysfunctions induced by transient cerebral ischemia in mice. Brain research, 919(1), 16-23.
  • Traynor, J. R., & Wood, M. S. (1993). A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. British journal of pharmacology, 108(2), 423–429.
  • The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors. MDPI. [Link]

  • ResearchGate. [ 35 S]GTP-γ-S binding assays for μ opioid receptor. [Link]

  • NIH Molecular Libraries Program. Antagonist for the Kappa Opioid Receptor. [Link]

  • Vasavda, C., Kroeger, K. M., & Kuber, A. S. (2017). Measuring G-protein-coupled receptor signaling via radio-labeled GTP binding. Journal of visualized experiments : JoVE, (124), 55561.
  • Bhardwaj, A., Hurn, P. D., Kirsch, J. R., & Traystman, R. J. (2004).
  • Roth, B. L., Baner, K., Westkaemper, R., Siebert, D., Rice, K. C., Steinberg, S., Ernsberger, P., & Rothman, R. B. (2002). Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist.
  • White, K. L., Robinson, J. E., Zhu, H., DiBerto, J. F., Sas-Jaworski, A. M., Roth, B. L., & Chavkin, C. (2015). The G-protein-biased kappa-opioid receptor agonist RB-64 is analgesic with a unique spectrum of side effects in mice. The Journal of pharmacology and experimental therapeutics, 352(1), 98–109.
  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]

  • ResearchGate. Opioid agonist inhibition of forskolin-stimulated cAMP accumulation... [Link]

  • Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay. PLOS ONE. [Link]

  • Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor. MDPI. [Link]

  • A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. Frontiers. [Link]

  • Hiranita, T., Wilkinson, D. S., & Ko, M. C. (2014). U-69593, a Kappa Opioid Receptor Agonist, Decreases Cocaine-Induced Behavioral Sensitization in Female Rats. Pharmacology, biochemistry, and behavior, 124, 357–363. [Link]

  • Ide, S., Sakurada, C., Sakurada, T., & Uhl, G. R. (2001). U-50488H, a kappa-opioid receptor agonist, markedly prevents memory dysfunctions induced by transient cerebral ischemia in mice. Brain research, 919(1), 16-23.
  • Reverse-engineering β-Arrestin Bias in the δ-Opioid Receptor. bioRxiv. [Link]

  • Bhardwaj, A., Hurn, P. D., Kirsch, J. R., & Traystman, R. J. (2005). Ischemic Neuroprotection With Selective κ-Opioid Receptor Agonist Is Gender Specific. Stroke, 36(6), 1243-1247.
  • Aversion-related effects of kappa-opioid agonist U-50488 on neural activity and functional connectivity between amygdala, ventra. bioRxiv. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (4-sec-Butyl-piperazin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of every compound, including those for which comprehensive safety data may not yet be widely available. This guide provides a robust, step-by-step framework for the proper disposal of (4-sec-Butyl-piperazin-1-yl)-acetic acid. As no specific Safety Data Sheet (SDS) is readily available for this precise molecule, our protocol is built upon a conservative synthesis of data from its core structural components—the piperazine ring and related derivatives—and established principles of laboratory chemical waste management. This approach ensures a high margin of safety for personnel and unwavering environmental compliance.

Part 1: Hazard Profile Analysis & Anticipated Risks

To establish a safe disposal procedure, we must first understand the potential hazards by examining the molecule's constituent parts: the piperazine core, the acetic acid side-chain, and the sec-butyl group.

  • Piperazine Core: The piperazine moiety is a common scaffold in pharmacologically active compounds.[1] Piperazine itself is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It is also a known respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions.[2][3]

  • Acetic Acid Moiety: The carboxylic acid group suggests that the compound will have acidic properties.

  • Combined Structure Analogs: Data for structurally similar compounds, such as 2-(piperazin-1-yl)acetic acid, indicate that it is harmful if swallowed and may be harmful in contact with skin or if inhaled.[4] Other piperazine derivatives are also known to have psychoactive effects, reinforcing the need for careful handling to avoid accidental exposure.[5]

Based on this analysis, we will operate under the assumption that (4-sec-Butyl-piperazin-1-yl)-acetic acid is a hazardous substance.

Potential Hazard Basis of Assumption (Based on Structural Analogs) Primary Safety Precaution
Skin Corrosion/Irritation Piperazine is a corrosive solid.[2] Other piperazine derivatives can cause skin irritation.[6][7]Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[8][9]
Serious Eye Damage Piperazine causes severe eye damage.[2]Wear safety goggles and, for larger quantities, a face shield.[8]
Acute Toxicity (Oral, Dermal, Inhalation) 2-(piperazin-1-yl)acetic acid is classified as harmful if swallowed.[4]Handle only in a well-ventilated area, preferably a chemical fume hood.[10][11] Do not eat, drink, or smoke in the work area.[8][9]
Respiratory/Skin Sensitization Piperazine may cause allergy or asthma symptoms if inhaled and can cause an allergic skin reaction.[2][3]Minimize dust or aerosol generation. Use appropriate engineering controls (fume hood).[10]
Incompatibilities Piperazine and its derivatives are incompatible with strong oxidizing agents and strong acids.[2]Store and dispose of separately from incompatible materials.[9]

Part 2: Pre-Disposal Safety & Handling Protocols

Proper disposal begins with safe handling during and after use. Adherence to these protocols is mandatory to minimize risk.

Required Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if they become contaminated.[10]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, wear additional protective clothing to prevent skin contact.[8][9]

Engineering Controls: The Non-Negotiable Standard

All handling and preparation for the disposal of (4-sec-Butyl-piperazin-1-yl)-acetic acid must be conducted in a properly functioning chemical fume hood.[2][11] This is the primary engineering control to prevent inhalation of any dust or vapors and to contain any accidental spills.

Part 3: Step-by-Step Disposal Workflow

Disposal of this compound must not be done via sink or standard trash.[12][13] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste contractor.[8][13]

Step 1: Waste Identification and Segregation
  • Classification: Treat all waste containing (4-sec-Butyl-piperazin-1-yl)-acetic acid, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.

  • Segregation: Keep this waste stream separate from all other chemical wastes. Crucially, do not mix it with incompatible materials like strong oxidizing agents or strong acids.[2][14]

Step 2: Containerization
  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[9][14]

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[13] This prevents the release of vapors and protects against spills.

Step 3: Labeling
  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "(4-sec-Butyl-piperazin-1-yl)-acetic acid"

    • An accurate list of all container contents, including any solvents.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Corrosive, Toxic, Sensitizer).

Step 4: Accumulation and Storage
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area, such as within the fume hood or a secondary containment bin.[9]

  • Storage Limits: Be aware of your laboratory's hazardous waste storage limits (e.g., not to exceed 55 gallons of hazardous waste at one time).[13] Arrange for waste pickup before these limits are reached.

Step 5: Final Disposal
  • Schedule a Pickup: Contact your institution's EHS office to schedule a collection of the hazardous waste.[13]

  • Documentation: Complete any required waste tracking or manifest paperwork provided by your EHS department. This is a crucial step for regulatory compliance.[14]

  • Professional Disposal: The ultimate disposal will be carried out by a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing.[10]

Part 4: Emergency Procedures – Spill Management

Accidents can happen. A prepared response is key to maintaining safety.

Minor Spills (Small quantity, contained within a fume hood)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Maintain Ventilation: Ensure the fume hood is operating correctly.

  • Use Spill Kit: Wearing your full PPE, use an appropriate chemical absorbent from a spill kit (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels to absorb the initial spill.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials, including contaminated gloves, are also considered hazardous waste and must be disposed of accordingly.[11][13]

Major Spills (Large quantity, outside of a fume hood, or if you feel unsafe)
  • EVACUATE: Immediately evacuate the immediate area.[9][11]

  • ALERT: Notify your supervisor and your institution's EHS office or emergency response team at once.[11] Provide them with the location and name of the spilled chemical.

  • ISOLATE: Secure the area to prevent re-entry.

  • VENTILATE: If it is safe to do so without entering the contaminated area, open windows or increase ventilation to the room.[11]

  • DO NOT ATTEMPT TO CLEAN: Allow trained emergency responders to manage the cleanup.[8]

Disposal Decision Workflow

This diagram outlines the critical steps and decision points in the disposal process for (4-sec-Butyl-piperazin-1-yl)-acetic acid.

DisposalWorkflow Disposal Workflow for (4-sec-Butyl-piperazin-1-yl)-acetic acid cluster_caption Caption: A step-by-step decision workflow for safe disposal. decision decision start_end start_end start Waste Generated ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify container 3. Select & Label a Compatible Hazardous Waste Container classify->container segregate 4. Add Waste to Container (Segregate from Incompatibles) container->segregate is_full Container Full? segregate->is_full close_store 5. Securely Close Container & Store in Designated Area is_full->close_store No request_pickup 6. Request EHS Pickup & Complete Paperwork is_full->request_pickup Yes continue_work Continue Work close_store->continue_work end Awaiting EHS Pickup request_pickup->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-sec-Butyl-piperazin-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(4-sec-Butyl-piperazin-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.